Withasomniferolide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H36O4 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5-9,17,19,21-24,29H,10-15H2,1-4H3/t17-,19+,21-,22+,23+,24-,27-,28+/m1/s1 |
InChI Key |
JRBQPTFYQRGHFB-JLLNYYHVSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Withasomniferol D from Withania somnifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. These properties are largely attributed to a class of C28 steroidal lactones known as withanolides. While numerous withanolides have been identified, ongoing research continues to unveil novel structures with unique biological activities. This technical guide details the discovery, isolation, and structural elucidation of a recently identified withanolide, Withasomniferol D, from the roots of Withania somnifera. This document provides comprehensive experimental protocols, quantitative analytical data, and an overview of its known biological activity, specifically its anti-adipogenic effects. Furthermore, a relevant signaling pathway potentially modulated by this class of compounds is illustrated to provide a mechanistic context for its bioactivity.
Introduction
Withania somnifera, a member of the Solanaceae family, has a rich history of use in traditional medicine for promoting health and longevity.[1] Modern phytochemical investigations have identified withanolides as the primary bioactive constituents responsible for the plant's diverse pharmacological effects, which include anti-inflammatory, antitumor, and neuroprotective activities.[2] The ongoing exploration of W. somnifera's chemical diversity continues to yield novel withanolides, expanding the potential for new therapeutic applications.
This guide focuses on Withasomniferol D, a new withanolide isolated from the roots of W. somnifera.[1] Its discovery highlights the importance of continued phytochemical analysis of medicinal plants to identify novel bioactive compounds. This document serves as a technical resource, providing detailed methodologies for the isolation and characterization of Withasomniferol D, along with its known biological properties.
Discovery and Isolation of Withasomniferol D
Withasomniferol D was recently discovered during a phytochemical investigation of the roots of Withania somnifera.[1] The isolation process involved a multi-step extraction and chromatographic purification procedure, guided by liquid chromatography-mass spectrometry (LC/MS) analysis.
Experimental Protocols
2.1.1. Plant Material and Extraction Dried roots of Withania somnifera were ground into a coarse powder. The powdered material was then subjected to reflux extraction with 80% aqueous methanol (MeOH) to yield a crude extract after solvent evaporation.[3]
2.1.2. Solvent Partitioning The crude MeOH extract was suspended in water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH). LC/MS analysis revealed a high concentration of withanolides in the CH2Cl2-soluble fraction.[3]
2.1.3. Chromatographic Purification The CH2Cl2-soluble fraction was subjected to a series of chromatographic techniques to isolate Withasomniferol D.
-
Step 1: Silica Gel Column Chromatography: The CH2Cl2 fraction was loaded onto a silica gel column and eluted with a gradient of chloroform (CHCl3) and methanol (MeOH) to yield several sub-fractions.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound, as identified by LC/MS, were further purified using preparative HPLC.
-
Step 3: Semi-Preparative HPLC: A final purification step using semi-preparative HPLC yielded pure Withasomniferol D.[3]
Structural Elucidation
The structure of Withasomniferol D was determined using a combination of spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Mass Spectrometry Data
High-resolution mass spectrometry provided the molecular formula for Withasomniferol D.
| Parameter | Value |
| Molecular Formula | C28H38O7 |
| Ionization Mode | Positive HR-ESIMS |
| Quasimolecular Ion | [M + Na]+ |
| Measured m/z | 509.2505 |
| Calculated m/z | 509.2515 (for C28H38NaO7) |
| Table 1: Mass Spectrometry Data for Withasomniferol D.[3] |
NMR Spectroscopic Data
The 1H and 13C NMR spectra were recorded in CDCl3. The detailed assignments are provided below.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 203.3 | |
| 2 | 128.8 | 5.85 (1H, dd, J = 10.0, 2.0) |
| 3 | 139.5 | 6.60 (1H, ddd, J = 10.0, 5.0, 2.0) |
| 4 | 40.2 | 2.53 (1H, dd, J = 19.0, 5.0), 2.68 (1H, br d, J = 19.0) |
| 5 | 73.2 | |
| 6 | 55.8 | 3.05 (1H, d, J = 4.0) |
| 7 | 56.7 | 3.32 (1H, m) |
| 8 | 35.4 | 1.54 (1H, m) |
| 9 | 34.9 | 1.43 (1H, m) |
| 10 | 43.7 | |
| 11 | 21.4 | 1.37 (1H, m, overlap), 1.85 (1H, m, overlap) |
| 12 | 25.7 | 1.58 (1H, m), 2.03 (1H, m) |
| 13 | 50.8 | |
| 14 | 51.8 | 1.56 (1H, m) |
| 15 | 21.6 | 1.37 (1H, m, overlap), 2.08 (1H, m) |
| 16 | 22.8 | 1.35 (1H, m), 2.74 (1H, m) |
| 17 | 54.1 | 1.78 (1H, m) |
| 18 | 14.5 | 0.96 (3H, s) |
| 19 | 13.6 | 1.18 (3H, s) |
| 20 | 75.1 | |
| 21 | 20.9 | 1.34 (3H, s) |
| 22 | 81.8 | 4.22 (1H, dd, J = 13.5, 4.0) |
| 23 | 36.5 | |
| 24 | 122.2 | |
| 25 | 150.1 | |
| 26 | 166.0 | |
| 27 | 61.2 | 4.35 (1H, d, J = 14.0), 4.48 (1H, d, J = 14.0) |
| 28 | 11.8 | 1.89 (3H, s) |
| Table 2: 1H and 13C NMR Data for Withasomniferol D in CDCl3.[3] |
Biological Activity: Anti-Adipogenic Effects
Withasomniferol D has demonstrated notable anti-adipogenic activity in in vitro studies using 3T3-L1 preadipocytes.[1] Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, a process crucial in the development of obesity.
Experimental Protocol: In Vitro Adipogenesis Assay
3T3-L1 preadipocytes were cultured and induced to differentiate into mature adipocytes in the presence or absence of Withasomniferol D. The extent of adipogenesis was quantified by Oil Red O staining of intracellular lipid droplets and by measuring the mRNA expression levels of key adipocyte marker genes.[3]
Quantitative Bioactivity Data
Treatment with Withasomniferol D resulted in a significant inhibition of adipogenesis.[3]
| Parameter | Treatment | Result |
| Lipid Accumulation | 25 µM Withasomniferol D | Significant suppression of lipid droplet accumulation |
| mRNA Expression | 25 µM Withasomniferol D | Marked reduction in Fabp4 and Adipsin mRNA levels |
| Table 3: Anti-Adipogenic Activity of Withasomniferol D in 3T3-L1 Cells.[3] |
Putative Signaling Pathway in Adipogenesis
While the precise signaling pathway modulated by Withasomniferol D is still under investigation, its anti-adipogenic effects suggest an interaction with the core transcriptional cascade that governs adipocyte differentiation. Adipogenesis is primarily controlled by the master transcriptional regulators, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4] These transcription factors work in concert to activate the expression of a suite of genes responsible for the adipocyte phenotype, including Fatty Acid Binding Protein 4 (Fabp4) and Adipsin.[5][6] The observed downregulation of Fabp4 and Adipsin by Withasomniferol D suggests that it may exert its anti-adipogenic effects by inhibiting the activity of PPARγ and/or C/EBPα.[2]
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A withanolide coagulin-L inhibits adipogenesis modulating Wnt/β-catenin pathway and cell cycle in mitotic clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Withanolide Biosynthesis in Ashwagandha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of withanolides, the pharmacologically active steroidal lactones found in Withania somnifera (Ashwagandha). As interest in the therapeutic potential of withanolides continues to grow, a comprehensive understanding of their biosynthesis is paramount for advancing research, enabling metabolic engineering strategies, and facilitating novel drug development. This document synthesizes current knowledge on the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex pathway.
Executive Summary
Withanolides are C28 steroidal lactones derived from the isoprenoid pathway. Their biosynthesis originates from both the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the fundamental five-carbon building blocks.[1] These precursors are assembled into squalene, which undergoes cyclization to form cycloartenol, the first committed intermediate in phytosterol synthesis. A key branching point occurs at 24-methylenecholesterol, diverting metabolic flux towards the specialized withanolide pathway.[2] Subsequent modifications, including a series of oxidations, hydroxylations, and lactone ring formation, are catalyzed by a suite of enzymes, predominantly from the cytochrome P450 superfamily. This guide details the known enzymatic steps, presents available quantitative data, and provides experimental protocols for key research techniques in this field.
The Withanolide Biosynthetic Pathway
The biosynthesis of withanolides is a multi-step process that can be broadly divided into three main stages: the formation of the triterpenoid backbone, the modification of the sterol core, and the late-stage tailoring reactions that lead to the vast diversity of withanolide structures.
Upstream Isoprenoid Biosynthesis: MVA and MEP Pathways
The journey to withanolides begins with the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose:
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway starts with the condensation of three acetyl-CoA molecules. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).
-
The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
Both pathways contribute to the pool of IPP and DMAPP, which are the universal precursors for all terpenoids, including withanolides.[2]
Formation of the Triterpenoid Backbone
The C5 units of IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates. Farnesyl pyrophosphate (FPP) synthase (FPPS) catalyzes the formation of the C15 intermediate, FPP.[2] Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce the C30 triterpene, squalene.[3] Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.
This linear triterpenoid is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the first cyclic intermediate in the pathway.[2] Cycloartenol then undergoes a series of modifications, including demethylations and isomerizations, to yield 24-methylenecholesterol, a critical branch-point intermediate.[4]
Branching from Phytosterol Synthesis and Core Withanolide Skeleton Formation
The commitment to withanolide biosynthesis occurs with the conversion of 24-methylenecholesterol. A key enzyme, sterol Δ24-isomerase (24ISO) , catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, directing the metabolic flow away from the synthesis of primary metabolic phytosterols like campesterol and sitosterol.
The subsequent steps, which are the focus of much current research, involve a series of oxidative modifications to the sterol backbone and side chain. This includes the formation of the characteristic δ-lactone ring, which is a defining feature of withanolides. Recent research has identified several key enzymes involved in these downstream modifications:
-
Cytochrome P450s (CYPs): A number of CYPs have been implicated in the hydroxylation and oxidation reactions that decorate the withanolide scaffold. Notably, CYP87G1 and CYP749B2 are involved in the formation of the lactone ring.[5] CYP88C7 and CYP88C10 are responsible for modifications to the A-ring of the steroid nucleus, leading to the formation of a C1 ketone and C2-C3 unsaturation.[5]
-
Short-Chain Dehydrogenase (SDH2): This enzyme works in conjunction with the aforementioned CYPs in the formation of the lactone ring.[5]
-
Sulfotransferase (SULF1): Surprisingly, a sulfotransferase has been identified as a core enzyme in the pathway, challenging the traditional view of these enzymes as solely involved in tailoring reactions.[5]
The precise sequence of these enzymatic reactions and the full spectrum of intermediates are still under active investigation. However, the identification of these enzymes has provided significant insight into the late stages of withanolide biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization and differential expression studies of squalene synthase from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 5. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
Natural sources and abundance of Withasomniferolide A
An In-Depth Technical Guide to the Natural Sources, Abundance, and Analysis of Major Withanolides from Withania somnifera
Introduction
Withanolides are a group of naturally occurring C28 steroidal lactone triterpenoids built on an ergostane skeleton.[1] Primarily found in plants of the Solanaceae family, these compounds are extensively studied for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and adaptogenic properties.[1][2] The most significant source of withanolides is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng, a medicinal plant integral to Ayurvedic, Unani, and other traditional medicine systems.[3][4]
This guide focuses on the natural sources, abundance, and analytical methodologies for major withanolides. It is important to note that while this document addresses the core request for information on a specific withanolide, the compound "Withasomniferolide A" is not found in the reviewed scientific literature. Therefore, this guide will focus on the most abundant and well-researched withanolides, such as Withaferin A and Withanolide A, as representative examples. The principles, sources, and experimental protocols detailed herein are fundamentally applicable to the study of any withanolide, including newly discovered or less common ones like the recently identified withasomniferol D.[5]
Natural Sources of Withanolides
The primary and most commercially significant source of withanolides is the plant Withania somnifera . This evergreen shrub is cultivated in the drier regions of India, Nepal, Sri Lanka, China, and Yemen.[3][4] While W. somnifera is the most prominent source, other species within the Solanaceae family are also known to produce withanolides.
The concentration and specific types of withanolides can vary significantly based on several factors:
-
Plant Part: Different organs of the W. somnifera plant accumulate different concentrations of withanolides. Leaves are often reported to have the highest concentrations of Withaferin A, while roots are a primary source for Withanolide A.[4][6]
-
Geographical Location and Cultivar: The phytochemical profile, including withanolide content, is influenced by the geographical origin, climate, and specific cultivar of the plant.
-
Harvesting Time: The developmental stage of the plant at the time of harvest can affect the abundance of secondary metabolites like withanolides.
Abundance of Major Withanolides in Withania somnifera
The quantity of specific withanolides varies across different parts of the W. somnifera plant. The following table summarizes representative data on the abundance of major withanolides from various studies. It is crucial to note that these values can differ based on the analytical methods, plant variety, and extraction procedures used.
| Withanolide | Plant Part | Abundance (% w/w or mg/g Dry Weight) | Analytical Method |
| Withaferin A | Leaves | 0.024 - 0.775 mg/g | HPLC |
| Roots | 0.002 - 0.821 mg/g | HPLC | |
| Stem | 0.003 - 1.873 mg/g | HPLC | |
| Seeds | 0.181 - 0.217 mg/g | HPLC | |
| Whole Plant Extract | 6.469% (w/w) | HPLC | |
| Withanolide A | Leaves | - | HPLC |
| Roots | - | HPLC | |
| Whole Plant Extract | 0.073% (w/w) | HPLC | |
| 12-Deoxywithastramonolide | - | - | HPTLC |
| Withanone | - | - | HPLC |
| Withanoside IV | Whole Plant Extract | 1.022% (w/w) | HPLC |
Note: The table compiles data from multiple sources where specific quantitative values were provided. A dash (-) indicates that while the compound is present, specific abundance data was not provided in the cited literature for that part.
Experimental Protocols
The extraction, isolation, and quantification of withanolides are critical for research, development, and quality control. The following sections detail the methodologies commonly employed.
Extraction of Withanolides
The choice of solvent and extraction method is crucial for maximizing the yield of withanolides.
-
Objective: To efficiently extract withanolides from the plant matrix while minimizing the co-extraction of interfering compounds.
-
Sample Preparation: Plant material (typically leaves or roots) is air-dried or freeze-dried and ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Systems:
-
Methanol/Ethanol-Water Mixtures: A common and effective method involves using hydro-alcoholic solutions. For instance, an 80% aqueous methanol solution can be used for reflux extraction.[5] Another protocol suggests a 60:30:10 ethanol:methanol:water mixture with ultrasound-assisted extraction for 30 minutes for high recovery.
-
Methanol: Soxhlet extraction with methanol for an extended period (e.g., 36 hours) is also used.[7]
-
-
Extraction Procedure (Example: Maceration):
-
Weigh a known amount of powdered plant material (e.g., 1 gram).
-
Add a defined volume of the chosen extraction solvent (e.g., 20 mL of 60% ethanol).
-
Agitate the mixture using a platform shaker at a low RPM for a specified duration (e.g., 8 hours).
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.
-
Pool the filtrates for subsequent purification and analysis.[8]
-
-
Post-Extraction Cleanup: The crude extract is often partitioned with a non-polar solvent like n-hexane to remove pigments and fatty materials.[7]
Isolation and Purification
For obtaining pure withanolide compounds, chromatographic techniques are essential.
-
Objective: To separate individual withanolides from the complex crude extract.
-
Techniques:
-
Column Chromatography (CC): The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity standards, preparative HPLC with a C18 column is used.
-
Preparative High-Performance Thin-Layer Chromatography (HPTLC): This technique can also be used for isolation, where the extract is streaked onto an HPTLC plate, developed, and the band corresponding to the target compound is scraped off and eluted.[7]
-
Quantification
Accurate quantification is vital for standardization and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[9]
-
Objective: To accurately determine the concentration of specific withanolides in an extract.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column (e.g., 250mm x 4.6mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed to separate the structurally similar withanolides. A common system consists of a binary mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[4][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection:
-
Photodiode Array (PDA) or UV Detector: Detection is commonly set at 227 nm or 230 nm, where withanolides exhibit strong absorbance.[10]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and selectivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. This is the method of choice for complex matrices like plasma.[11][12]
-
-
Quantification Procedure:
-
Prepare a stock solution of a certified reference standard (e.g., Withaferin A) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to generate a calibration curve (e.g., 50 to 200 µg/mL).
-
Inject the prepared sample extract and the calibration standards into the HPLC system.
-
Identify the withanolide peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of the withanolides in the sample by correlating their peak areas with the calibration curve.
-
-
Visualizations
Biosynthetic Pathway and Analytical Workflows
The following diagrams illustrate the putative biosynthetic pathway for withanolides and a general experimental workflow for their analysis.
Caption: Putative biosynthetic pathway of withanolides in W. somnifera.
Caption: General experimental workflow for withanolide analysis.
References
- 1. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 3. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
- 9. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. mdpi.com [mdpi.com]
- 12. rjpn.org [rjpn.org]
Unveiling the Bioactivity of Withasomniferolide A: A Landscape of Limited Data and Future Research Directions
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Withanolides, a group of naturally occurring steroids isolated from Withania somnifera (Ashwagandha), have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. While compounds like Withaferin A and Withanolide A have been extensively studied, the specific biological activities of many other withanolides, such as Withasomniferolide A, remain largely uncharted territory.
This technical guide aims to provide a comprehensive overview of the preliminary biological activity screening of this compound. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data on this particular compound. The majority of published research focuses on the more abundant withanolides or the crude extracts of Withania somnifera. Consequently, this document will summarize the general biological activities attributed to withanolides as a class, highlighting the methodologies commonly employed in their screening, and underscore the critical need for dedicated research into the therapeutic potential of this compound.
I. Anticancer Activity: An Unexplored Frontier for this compound
Withanolides, in general, have demonstrated potent anticancer activities across various cancer cell lines. These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic properties.
General Experimental Protocols for Anticancer Screening of Withanolides:
-
Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, consequently, their viability. Cancer cells are treated with varying concentrations of the test compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is measured spectrophotometrically. A decrease in formazan formation indicates reduced cell viability and potential cytotoxic effects.
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells is also used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression.
-
Western Blot Analysis: This technique is used to investigate the effect of the compound on the expression levels of key proteins involved in cancer-related signaling pathways, such as those regulating apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle control (e.g., cyclins, CDKs).
Quantitative Data:
Currently, there is no publicly available quantitative data, such as IC50 values, for the cytotoxic effects of this compound against specific cancer cell lines.
II. Anti-inflammatory Potential: Awaiting Investigation
Chronic inflammation is a key contributor to various diseases, and many withanolides have exhibited significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.
General Experimental Protocols for Anti-inflammatory Screening of Withanolides:
-
Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model to screen for anti-inflammatory activity. The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory effects.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cyclooxygenase (COX) Inhibition Assays: The inhibitory activity of a compound on COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, can be determined using commercially available assay kits.
Quantitative Data:
Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for NO or cytokine inhibition, are not available in the current body of scientific literature.
III. Neuroprotective Effects: A Promising but Unconfirmed Area
Several withanolides have shown promise in preclinical models of neurodegenerative diseases, suggesting neuroprotective activities. These effects are thought to be mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms within the central nervous system.
General Experimental Protocols for Neuroprotective Screening of Withanolides:
-
Neuronal Cell Viability Assays: The protective effect of a compound against neurotoxin-induced cell death is often assessed using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. Cell viability can be measured using assays like the MTT or LDH (lactate dehydrogenase) release assay.
-
Oxidative Stress Assays: The ability of a compound to mitigate oxidative stress in neuronal cells can be evaluated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Measurement of Apoptotic Markers: Similar to cancer studies, the expression of apoptotic proteins like cleaved caspase-3 and the Bax/Bcl-2 ratio can be analyzed by Western blotting to assess the anti-apoptotic effects of the compound in neuronal cells.
Quantitative Data:
There is a lack of specific quantitative data to support the neuroprotective effects of this compound.
Visualizing the Path Forward: A Generalized Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological screening of a novel withanolide like this compound.
Caption: A generalized workflow for the isolation and preliminary biological screening of this compound.
Conclusion and Future Directions
The preliminary biological activity screening of this compound represents a significant gap in the current scientific knowledge. While the broader class of withanolides exhibits promising anticancer, anti-inflammatory, and neuroprotective properties, the specific contribution and potential of this compound remain to be elucidated.
Future research should prioritize the isolation of sufficient quantities of pure this compound to enable comprehensive biological evaluation. The application of the standardized experimental protocols outlined in this guide will be crucial in generating the much-needed quantitative data to understand its bioactivity profile. Such studies will not only shed light on the therapeutic potential of this specific withanolide but also contribute to a more complete understanding of the structure-activity relationships within the diverse family of withanolides. For drug development professionals, the exploration of these lesser-known withanolides could unveil novel lead compounds with unique pharmacological profiles.
Withasomniferolide A: A Deep Dive into its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomniferolide A, a prominent steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Data Presentation: Quantitative Analysis of Bioactivity
The cytotoxic and anti-proliferative effects of this compound have been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This consolidated data facilitates a comparative analysis of this compound's efficacy in various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 4.00 | [1] |
| LNCaP | Not specified | [1] | |
| CWR22RV-1 | Not specified | [1] | |
| Pancreatic Cancer | Panc-1 | 1.24 | [1][2] |
| MiaPaCa2 | 2.93 | [1][2] | |
| BxPc3 | 2.78 | [1][2] | |
| Non-small-cell Lung Cancer | A549 | 0.99 | [1] |
| CL141 | 0.46 | [1] | |
| H441 | 0.57 | [1] | |
| CL97 | 1.49 | [1] | |
| H1975 | 0.35 | [1] | |
| Squamous Cell Carcinoma | CL152 | 0.50 | [1] |
| Large-cell Carcinoma | H1299 | 0.60 | [1] |
| Colon Cancer | CaCo-2 | 11.06 | [1] |
| Hepatic Cancer | WRL-68 | 8.51 | [1] |
| Endometrial Cancer | KLE | 10 | [3] |
| Cervical Cancer | CaSKi | 0.45 ± 0.05 | [4] |
| Breast Cancer (TNBC) | MDA-MB-231 | 1.066 | [5] |
| Breast Cancer (ER+) | MCF-7 | 0.8536 | [5] |
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple critical signaling pathways and direct interaction with key cellular proteins. The primary mechanisms are detailed below.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of this pathway.
-
Mechanism of Inhibition: this compound has been shown to inhibit the activation of the IκB kinase (IKK) complex, a critical upstream kinase in the NF-κB cascade. By targeting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its pro-inflammatory and pro-survival target genes.[6]
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in cancer cell proliferation, survival, and immune evasion. Constitutive activation of STAT3 is a hallmark of many malignancies.
-
Mechanism of Inhibition: this compound has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3.[7][8] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which include key regulators of apoptosis and cell cycle progression such as Bcl-2, Bcl-xL, and Cyclin D1.[9]
The following diagram depicts the interruption of the JAK/STAT3 signaling cascade by this compound.
Interaction with Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.
-
Mechanism of Interaction: this compound has been shown to bind to the C-terminus of Hsp90, leading to the disruption of its chaperone activity.[2][10] This interaction results in the proteasomal degradation of Hsp90 client proteins, such as Akt and Cdk4, thereby inhibiting pro-survival signaling and inducing apoptosis.[2][11]
The workflow for assessing this compound's interaction with Hsp90 is outlined below.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's mechanisms of action.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MM1.RL)[7][8]
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 48 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for β-actin as a loading control.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Inducer of NF-κB activity (e.g., TNF-α or LPS)[6]
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.[6]
-
Induction: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for an appropriate duration (e.g., 6 hours).[6]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates significant therapeutic potential, primarily through its potent anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways such as NF-κB and JAK/STAT, and its interaction with the molecular chaperone Hsp90, underscores its promise as a lead compound for drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to support and stimulate further research into the clinical translation of this promising natural product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Withaferin A targets heat shock protein 90 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Pharmacological Properties of Steroidal Lactones from Withania Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidal lactones, commonly known as withanolides, are a class of naturally occurring C-28 ergostane-type steroids exclusively found in plants of the Solanaceae family, with Withania somnifera (Ashwagandha) being a prominent source. These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, and neuroprotective properties of withanolides. It summarizes key quantitative data, details experimental methodologies for their study, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Withania species have been a cornerstone of traditional Ayurvedic and Unani medicine for centuries. The primary bioactive constituents responsible for their therapeutic effects are a group of steroidal lactones known as withanolides. To date, over 900 withanolides have been identified, with withaferin A and withanone being the most extensively studied. These molecules exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of chronic diseases. This guide will delve into the core pharmacological properties of these compounds, focusing on their mechanisms of action and providing practical information for their scientific investigation.
Anticancer Properties
Withanolides, particularly withaferin A, have demonstrated potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Their anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Quantitative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of prominent withanolides against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Withaferin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [1] |
| MDA-MB-231 | Breast Cancer | 1.07 | [1] |
| HeLa | Cervical Cancer | <10 | [2] |
| OVKAR-3 | Ovarian Cancer | <10 | [2] |
| U373-MG | Glioblastoma | <10 | [2] |
| A549 | Lung Cancer | 13.47 | [3] |
| PANC-1 | Pancreatic Cancer | 20.23 | [3] |
| HL-60 | Leukemia | 0.2 | [4] |
Table 2: IC50 Values of Other Withanolides against Cancer Cell Lines
| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withanone | SKOV3 | Ovarian Cancer | >10 | [5] |
| Withanolide A | A549 | Lung Cancer | >10 | [3] |
| Withanolide C | MDA-MB-231 | Breast Cancer | 0.52 | [6] |
| Withanolide C | MCF-7 | Breast Cancer | 1.53 | [6] |
| Withanolide E | ACHN | Renal Carcinoma | ~1.0 (with TRAIL) | [7] |
Signaling Pathways in Anticancer Activity
Withanolides exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and promotes cell survival and inflammation. Withaferin A has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[8] Other important pathways include the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth and proliferation.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders. Withanolides exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of withanolides can be quantified by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
Table 3: Anti-inflammatory Activity of Withanolides
| Withanolide | Cell Type | Assay | Effect | IC50 (µM) | Reference |
| Withaferin A | RAW 264.7 | NO Production | Inhibition | 3.1 | [3] |
| Withanolide | RAW 264.7 | NO Production | Inhibition | 1.9 | [3] |
| Withaferin A | BMDMs | TNF-α Secretion | Inhibition | - | [9] |
| Withaferin A | BMDMs | IL-6 Secretion | Inhibition | - | [9] |
| Withanone | BMDMs | TNF-α Secretion | Inhibition | - | [9] |
| Withanone | BMDMs | IL-6 Secretion | Inhibition | - | [9] |
Signaling Pathways in Anti-inflammatory Activity
Similar to their anticancer effects, the anti-inflammatory actions of withanolides are largely mediated through the inhibition of the NF-κB pathway. By suppressing NF-κB, withanolides reduce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[10] Additionally, withanolides have been shown to modulate the MAPK signaling pathway, which also plays a crucial role in the inflammatory response.
Neuroprotective Properties
Withanolides have emerged as promising neuroprotective agents with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to promote neurite outgrowth and synaptic regeneration.
Quantitative Neuroprotective Activity
The neuroprotective effects of withanolides have been demonstrated in various in vitro models of neuronal damage. A key model involves the use of β-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease, to induce neuronal toxicity.
Table 4: Neuroprotective Effects of Withanolides against β-Amyloid Induced Toxicity
| Withanolide | Cell Type | Parameter Measured | Effect | Reference |
| Withanolide A | Cortical Neurons | Neurite Length | Increased after Aβ insult | [11] |
| Withanolide A | Cortical Neurons | Synaptic Puncta | Increased after Aβ insult | [11] |
| W. somnifera extract | SK-N-MC cells | Spine Density | Reversed Aβ-induced decrease | [12] |
| Withanolide A, B, IV, V | Neuronal cells | Cell Viability | Increased against Aβ toxicity | [13] |
Mechanisms of Neuroprotection
The neuroprotective mechanisms of withanolides are multifaceted. They have been shown to protect neuronal cells from Aβ-induced cytotoxicity and oxidative stress.[13] Withanolide A, in particular, has been demonstrated to promote the regeneration of axons and dendrites and to reconstruct synapses in neurons damaged by Aβ.[11] These effects are likely mediated by the modulation of various signaling pathways involved in neuronal survival and plasticity.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of withanolides, as well as for key in vitro assays to evaluate their pharmacological properties.
Extraction and Isolation of Withaferin A from Withania somnifera Leaves
This protocol describes a common method for the extraction and subsequent isolation of withaferin A.[14]
Materials:
-
Dried and powdered leaves of Withania somnifera
-
Methanol:Water (80:20 v/v)
-
Petroleum ether (60-80°C)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
Round bottom flasks, reflux condenser, distillation apparatus, rotary evaporator
-
Beakers, funnels, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Place 200 g of powdered leaf material in a 2 L round bottom flask.
-
Add 800 mL of 80% methanol and reflux for 3 hours at 70°C.
-
Filter the extract and repeat the extraction process on the residue two more times with 600 mL of 80% methanol for 3 hours each.
-
Pool all the extracts and concentrate under reduced pressure at 60°C to a volume of approximately 40 mL.
-
Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material. Dry the precipitate under vacuum.
-
-
Purification:
-
Reflux the dried precipitate in 50 mL of petroleum ether twice to remove nonpolar impurities.
-
Dry the remaining material and prepare it for column chromatography.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel.
-
Dissolve the dried material in a minimal amount of chloroform and load it onto the column.
-
Elute the column with the following solvent systems in sequence:
-
Fraction 1: 150 mL of Chloroform
-
Fraction 2: 300 mL of Chloroform:Methanol (99:1)
-
Fraction 3: 300 mL of Chloroform:Methanol (98.5:1.5)
-
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing withaferin A (typically in fractions 2 and 3).
-
-
Crystallization:
-
Combine the fractions containing withaferin A and concentrate them under vacuum.
-
Crystallize the residue from methanol to obtain purified withaferin A.
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
Withanolide stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow cells to attach and recover.
-
-
Treatment:
-
Prepare serial dilutions of the withanolide stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted withanolide solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Griess Assay for Nitric Oxide Production
The Griess assay is a simple colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[16][17]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Withanolide stock solution
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of the withanolide for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.[18][19]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatants from withanolide-treated and control cells
-
Detection antibody (biotinylated)
-
Avidin-HRP (or streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted avidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Plot the standard curve and determine the concentration of the cytokine in the samples.
-
Western Blot for NF-κB Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[8][20]
Materials:
-
Cells treated with withanolides and/or an inflammatory stimulus
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
The steroidal lactones from Withania species, particularly withaferin A and withanone, represent a rich source of bioactive compounds with significant pharmacological potential. Their well-documented anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key signaling pathways, make them compelling candidates for further investigation and development as therapeutic agents. This technical guide provides a foundational resource for researchers and professionals, summarizing the current state of knowledge and offering practical methodologies to facilitate future research in this exciting field. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of these promising natural products.
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jivasupplements.org [jivasupplements.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuritic regeneration and synaptic reconstruction induced by withanolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ashwagandha (Withania somnifera) Reverses β-Amyloid1-42 Induced Toxicity in Human Neuronal Cells: Implications in HIV-Associated Neurocognitive Disorders (HAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. h-h-c.com [h-h-c.com]
- 20. researchgate.net [researchgate.net]
The Alchemi of Ashwagandha: A Technical Guide to the Bioactive Compounds of Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Withania somnifera, commonly known as Ashwagandha, has a rich history in traditional medicine and is now a focal point of modern scientific inquiry. This technical guide provides an in-depth review of the bioactive compounds found in this potent medicinal plant, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways through which these compounds exert their effects.
Quantitative Analysis of Bioactive Compounds
The therapeutic efficacy of Withania somnifera is attributed to a complex array of bioactive compounds, primarily withanolides, but also including alkaloids, flavonoids, and other phenolic compounds. The concentration of these constituents can vary significantly based on the plant part, geographical location, and extraction method used.
Table 1: Quantitative Analysis of Major Withanolides in Withania somnifera
| Compound | Plant Part | Concentration (% w/w or mg/g DW) | Method of Analysis | Reference(s) |
| Withaferin A | Leaves | 0.22% - 3.38% | HPLC | |
| Roots | 0.0028% - 0.75% | HPLC | ||
| Flowers | Highest concentration among tested parts | RP-HPLC | ||
| Seeds | 0.181 - 0.217 mg/g | HPLC | ||
| Stem | 0.003 - 1.873 mg/g | HPLC | ||
| Withanolide A | Roots | 0.031 - 0.149 mg/g | HPLC | |
| Leaves | 0.015 - 0.044 mg/g | HPLC | ||
| Seeds | 0.046 - 0.081 mg/g | HPLC | ||
| Stem | 0.026 - 0.252 mg/g | HPLC | ||
| Withanolide D | - | 2.5% (w/w) | HPLC | |
| Total Withanolides | Root Extract | Not less than 1.5% w/w | HPLC | |
| Root Extract Capsules | Not less than 7.50 mg per capsule | HPLC |
Table 2: Quantitative Analysis of Other Bioactive Compounds in Withania somnifera Root
| Compound Class | Concentration | Method of Analysis | Reference(s) |
| Total Alkaloids | 0.13% - 0.31% | - | |
| Total Phenolics | 90.325 ± 4.15 mg/g (Gallic Acid Equivalent) | - | |
| Total Flavonoids | 80.23 ± 5.93 mg/g (Rutin Equivalent) | - |
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following section details standardized protocols for the extraction, isolation, and analysis of bioactive compounds from Withania somnifera.
Soxhlet Extraction of Bioactive Compounds
This method is suitable for the exhaustive extraction of withanolides and other metabolites from dried plant material.
Materials and Reagents:
-
Dried and powdered Withania somnifera root or leaf material
-
Methanol (HPLC grade)
-
Soxhlet apparatus (thimble, condenser, flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10 g of finely powdered Withania somnifera material and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with 250 mL of methanol.
-
Assemble the Soxhlet apparatus and connect it to a condenser and heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours, completing multiple cycles.
-
After extraction, cool the apparatus and carefully dismantle it.
-
Concentrate the methanolic extract using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid residue is obtained.
-
Dry the extract completely under vacuum.
Isolation of Withaferin A by Column Chromatography
This protocol describes the purification of Withaferin A from a crude extract.
Materials and Reagents:
-
Crude methanolic extract of Withania somnifera
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents: n-hexane, Chloroform, Ethyl acetate, Methanol (all HPLC grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried extract-silica mixture onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding chloroform, followed by ethyl acetate and methanol. A suggested gradient is:
-
n-hexane: Chloroform (9:1, 8:2, 7:3, etc.)
-
Chloroform: Ethyl acetate (9:1, 8:2, 7:3, etc.)
-
Ethyl acetate: Methanol (9.5:0.5, 9:1, etc.)
-
-
Collect fractions of approximately 20-30 mL using a fraction collector.
-
Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).
-
Visualize the spots under a UV lamp. Fractions containing a compound with an Rf value corresponding to standard Withaferin A are pooled together.
-
Concentrate the pooled fractions to obtain purified Withaferin A.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of withanolides in extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid.
-
Gradient Program: A typical gradient could be: 0-30 min, 40-60% B; 30-32 min, 60-75% B; 32-45 min, 75-95% B; 45-54 min, 95-100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 227 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of Withaferin A standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of Withaferin A in the sample by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Withania somnifera Bioactive Compounds
The therapeutic effects of Withania somnifera are underpinned by the modulation of complex intracellular signaling pathways. Key among these are pathways involved in inflammation, cell survival, and stress response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Withaferin A has been shown to be a potent inhibitor of this pathway. It can directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. Withania somnifera extracts have been shown to modulate MAPK signaling, although the effects can be context-dependent.
Regulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Bioactive compounds in Withania somnifera can modulate the JAK-STAT pathway, contributing to its immunomodulatory effects.
This technical guide serves as a foundational resource for professionals engaged in the research and development of therapeutics derived from Withania somnifera. The provided data and protocols are intended to facilitate further investigation into the vast therapeutic potential of this remarkable medicinal plant.
Methodological & Application
Protocol for the Extraction and Purification of Withasomniferol D from Withania somnifera
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. These properties are largely attributed to a class of naturally occurring steroidal lactones known as withanolides.[1] While numerous withanolides have been identified, ongoing research continues to uncover novel compounds with unique biological activities. This document provides a detailed protocol for the extraction and purification of Withasomniferol D, a recently identified withanolide from the roots of Withania somnifera.[2][3] The methodologies outlined below are based on established phytochemical investigation practices and provide a reproducible workflow for isolating this specific bioactive compound.[1][4]
Data Presentation
The following table summarizes the key quantitative parameters associated with the extraction and purification process. Please note that yields can vary depending on the quality of the plant material, solvent purity, and procedural precision.
| Parameter | Value | Reference |
| Starting Plant Material | Dried roots of Withania somnifera | [1] |
| Initial Extraction Solvent | 80% aqueous Methanol (MeOH) | [1] |
| Dichloromethane (CH2Cl2) Fraction Yield | Variable; rich in withanolides | [1] |
| Final Compound Purity | High (as determined by NMR and HR-ESIMS) | [3] |
Experimental Protocols
I. Extraction
This phase involves the initial extraction of crude withanolides from the dried root material.
Materials:
-
Dried and powdered roots of Withania somnifera
-
80% aqueous Methanol (MeOH)
-
Reflux apparatus
-
Rotary evaporator
-
Hexane
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
Procedure:
-
The dried and crushed roots of W. somnifera are extracted with 80% aqueous MeOH under reflux.[1]
-
The resulting crude MeOH extract is obtained by removing the solvent using a rotary evaporator.[1]
-
The crude MeOH extract is then subjected to a sequential solvent partition procedure.[1]
-
The extract is partitioned between water and hexane. The hexane layer is separated and concentrated.
-
The aqueous layer is subsequently partitioned with dichloromethane (CH2Cl2). The CH2Cl2 fraction, which is rich in withanolides, is collected.[1]
-
The remaining aqueous layer is then partitioned with ethyl acetate, followed by n-butanol, to yield respective fractions.
II. Purification
The purification process involves a series of chromatographic techniques to isolate Withasomniferol D from the complex mixture of the dichloromethane-soluble fraction.
Materials:
-
Dichloromethane (CH2Cl2) soluble fraction from the extraction step
-
Silica gel for column chromatography
-
Solvent systems for column chromatography (e.g., gradients of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC column (e.g., C18 reverse-phase)
-
Mobile phase for HPLC (e.g., gradients of acetonitrile and water)
-
Analytical instruments for structure elucidation (NMR, HR-ESIMS)
Procedure:
-
The CH2Cl2-soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Fractions showing the presence of Withasomniferol D are pooled and concentrated.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
The final purified compound is analyzed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to confirm its structure and purity as Withasomniferol D.[3]
Visualizations
The following diagrams illustrate the key workflows in the extraction and purification of Withasomniferol D.
Caption: Workflow for the extraction of Withasomniferol D.
Caption: Workflow for the purification of Withasomniferol D.
References
- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Withasomniferolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (L.) Dunal, commonly known as Ashwagandha. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and adaptogenic effects. Withasomniferolide A is one of the key withanolides, and its accurate quantification is crucial for the quality control of raw materials, extracts, and finished products.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocols described herein are based on established and validated methods for the analysis of major withanolides from Withania somnifera.
Analytical Method: Reversed-Phase HPLC
A robust and reliable reversed-phase HPLC (RP-HPLC) method with UV detection is presented for the separation and quantification of this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters may be adapted based on the specific instrumentation and column chemistries available in the user's laboratory.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | 0-10 min: 30-50% A10-25 min: 50-70% A25-30 min: 70-30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 227 nm |
| Run Time | 35 minutes |
Method Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Preparation of Standard Solutions
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (10-200 µg/mL):
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Preparation of Sample Solutions
Plant Material (Roots/Leaves):
-
Dry the plant material at 40-50 °C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered sample.
-
Extract with 50 mL of methanol using sonication for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with 25 mL of methanol each time.
-
Pool the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Formulations (Capsules/Tablets):
-
Take a representative sample of the formulation (e.g., the contents of 20 capsules or 20 finely powdered tablets).
-
Accurately weigh a portion of the powdered sample equivalent to a single dosage unit.
-
Follow the extraction procedure described for plant material (steps 3-8).
Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a logical decision tree for troubleshooting common HPLC issues.
Caption: Workflow for this compound analysis.
Caption: HPLC troubleshooting decision tree.
Application Note: Quantification of Withanolides using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the primary bioactive constituents of Withania somnifera (Ashwagandha). These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Accurate and sensitive quantification of withanolides in various matrices such as plant extracts, biological fluids, and finished products is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. This application note provides a detailed protocol for the quantification of key withanolides using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of withanolides by LC-MS is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for withanolide quantification by LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. The goal is to extract the withanolides of interest while minimizing matrix effects.
a) Plant Material (e.g., Withania somnifera root powder)
-
Weigh 10 mg of the powdered plant material into a microcentrifuge tube.[1][2]
-
Add 1 mL of 70% methanol in water containing 0.1% formic acid.[1][2]
-
Sonicate the mixture for 15 minutes at room temperature.[1][2]
-
Vortex for 30 seconds and then sonicate for another 15 minutes.[1][2]
-
Centrifuge the extract at 14,000 x g for 10 minutes to pellet the plant debris.[1][2]
-
Transfer the supernatant to an LC-MS vial for analysis. Dilute the sample as necessary to fall within the calibration curve range.[1][2]
b) Biological Fluids (e.g., Plasma)
For plasma samples, protein precipitation is a common and straightforward method.
-
To 85 µL of plasma in a microcentrifuge tube, add a suitable internal standard.[3]
-
Add 400 µL of methanol to precipitate the proteins.[3]
-
Vortex the mixture for 1-2 minutes.[3]
-
Centrifuge at 5000 rpm for 10 minutes.[3]
-
The supernatant can be directly injected, or for cleaner samples, it can be further purified using solid-phase extraction (SPE).[3] For SPE, Bond Elut C18 cartridges can be used.[3]
Liquid Chromatography
A reversed-phase separation is typically employed for withanolides.
-
System: UHPLC or HPLC system
-
Column: A C18 column is commonly used, for instance, a Hypurity C18 (50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[1][2][3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][2][3]
-
Gradient Elution: A typical gradient starts with a lower percentage of organic phase (e.g., 30-40% B) and ramps up to a high percentage (e.g., 98-100% B) to elute the withanolides.[1][2][3] A representative gradient is as follows: 0.0-2.4 min, 45% B; 2.4-4.5 min, 50% B; 4.5-7.0 min, 100% B; 7.0-9.0 min, 100% B; followed by re-equilibration to initial conditions.[3]
Mass Spectrometry
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[6][7]
-
Source Parameters:
-
MRM Transitions: The precursor ion ([M+H]⁺ or other adducts) and a specific product ion are monitored for each analyte. The selection of optimal transitions is crucial for selectivity and sensitivity.
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of key withanolides.
Table 1: MRM Transitions for Common Withanolides
| Withanolide | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Withaferin A | 471.3 | 281.2 | [10] |
| Withanolide A | 488.3 | 263.1 | [10] |
| Withanolide B | 472.3 | 109.15 | [3] |
| Withanoside IV | 800.45 | 459.30 | [3] |
| Withanoside V | 784.45 | 443.30 | [3] |
| 12-Deoxywithastramonolide | 471.25 | 67.05 | [3] |
| Withanone | 417.25 | 263.15 | [3] |
Table 2: Method Performance Characteristics
| Withanolide | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Reference |
| Withaferin A | 0.2 - 3 | 0.484 - 117.88 | Plasma | [6][10] |
| Withanolide A | 0.25 - 3 | 0.476 - 116.05 | Plasma | [6][10] |
| Withanolide B | 2 - 6 | N/A | Plasma | [6] |
| Withanoside IV | 0.25 - 3 | N/A | Plasma | [6] |
| Withaferin A | 0.6 (ng/mL standard) | 5 - 20,000 | Plant Extract | [7] |
LLOQ: Lower Limit of Quantification
Withanolides and Cellular Signaling
Withanolides exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is a key area of research. LC-MS based quantification is critical in these studies to correlate specific withanolide concentrations with observed biological responses.
Caption: Modulation of cellular signaling pathways by withanolides.
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the quantification of withanolides. The high selectivity of MRM allows for accurate measurement even in complex matrices. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis, drug discovery, and quality control, enabling reliable quantification of these pharmacologically important compounds. Method validation according to regulatory guidelines is essential before application to routine analysis.
References
- 1. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. [PDF] LC-MS/MS method for the quantification of withaferin-A in plant extracts of Withania spp. | Semantic Scholar [semanticscholar.org]
- 9. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Withasomniferolide A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Withasomniferolide A, a member of this class, presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies outlined herein are intended to guide researchers in the chemical synthesis of novel withanolide analogs and the biological assessment of their potential as anticancer drugs.
Introduction
Withanolides are predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[1] Their complex structures, characterized by a steroidal backbone and a lactone side chain, offer multiple sites for chemical modification.[2] The anticancer effects of withanolides are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways.[3][4] Structure-activity relationship studies have revealed that specific functional groups, such as the α,β-unsaturated ketone in ring A, the 5β,6β-epoxide in ring B, and hydroxylation at C-27, are crucial for their cytotoxic activity.[5][6]
This document details a synthetic strategy for this compound, a C-27 hydroxylated withanolide, and proposes a general scheme for the generation of its derivatives. Furthermore, it provides standardized protocols for key in vitro assays to evaluate the biological activity of these synthesized compounds, facilitating a comprehensive SAR study.
Data Presentation: Structure-Activity Relationship of Withanolide Derivatives
The following table summarizes the cytotoxic activity of a representative set of withanolide derivatives against various cancer cell lines. This data, compiled from existing literature, highlights key structural features influencing anticancer potency. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | Parent Compound | MDA-MB-231 (Breast) | ~2.5 | [3] |
| MCF-7 (Breast) | ~2.5 | [3] | ||
| Withanolide D | Isomer of Withaferin A (OH at C-20 instead of C-27) | Various | Potent | [7] |
| 27-O-acetylwithaferin A | Acetylation of C-27 hydroxyl | Ewing's Sarcoma | Enhanced heat-shock response without increased cytotoxicity | [5][8] |
| 4,27-diacetyl-WA | Acetylation of C-4 and C-27 hydroxyls | Ewing's Sarcoma | Enhanced activity | [5] |
| Withanolide E | Different oxygenation pattern | Panc-1 (Pancreatic) | ~1.0-2.8 | [6] |
| 4-hydroxywithanolide E | Additional hydroxyl at C-4 | Panc-1 (Pancreatic) | ~1.0-2.8 | [6] |
| 6α-chloro-5β-hydroxywithaferin A | Modification of epoxide ring | Not specified | Active | [1] |
Experimental Protocols
I. General Synthesis of this compound
The total synthesis of withanolides is a complex undertaking. A recently reported divergent synthesis strategy provides a scalable route to various withanolides, including withasomniferol A.[2][7] This approach utilizes a late-stage C-27 C-H oxidation, significantly improving synthetic efficiency.[2] The key steps, adapted from the literature, are outlined below.
Diagram: Synthetic Strategy for this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol:
-
Synthesis of the Common Intermediate: A common steroidal intermediate is synthesized from commercially available pregnenolone on a gram scale following established multi-step procedures.[7]
-
Formation of Withanolide A: The common intermediate undergoes a series of late-stage functionalizations, including selective allylic oxidations and photochemical Schenck ene reactions, to construct the characteristic A/B ring system and the lactone side chain of Withanolide A.[2]
-
C-27 Hydroxylation to Yield Withasomniferol A: Withanolide A is subjected to a bioinspired photochemical oxygenation-allylic hydroperoxide rearrangement sequence.[2] This involves a Schenck ene reaction with singlet oxygen, followed by rearrangement of the resulting hydroperoxide to introduce the hydroxyl group at the C-27 position, yielding this compound.[2]
II. General Procedure for the Synthesis of this compound Derivatives (e.g., Acetylation)
Functional group modifications, such as acetylation of hydroxyl groups, can significantly impact the biological activity of withanolides.[5]
Diagram: Derivatization Workflow
Caption: A general workflow for the acetylation of this compound.
Protocol for Acetylation:
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add acetic anhydride (1.5 equivalents per hydroxyl group to be acetylated).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acetylated derivative.
Note: This is a general procedure and may require optimization for specific derivatives.
III. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
IV. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Diagram: Apoptosis Signaling Pathway
Caption: A proposed signaling pathway for Withanolide-induced apoptosis.
Protocol:
-
Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and structure-activity relationship studies of this compound derivatives. By systematically modifying the withanolide scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for anticancer efficacy. This knowledge will be instrumental in the rational design and development of novel, potent, and selective withanolide-based anticancer agents.
References
- 1. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for withanolides as inducers of the cellular heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Withasomniferolide A Bioactivity
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactones, are the primary bioactive constituents of Withania somnifera (Ashwagandha).[1][2] These compounds, including the well-studied Withaferin A, exhibit a wide range of pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer effects.[3][4] Withasomniferolide A, as a member of this class, is a promising candidate for drug discovery and development. These application notes provide detailed in vitro protocols to systematically evaluate the cytotoxic, anti-inflammatory, and antioxidant bioactivities of this compound. The following assays are designed for researchers in cell biology, pharmacology, and drug development to obtain reproducible and quantifiable data.
Anticancer and Cytotoxic Bioactivity Assessment
A primary focus of withanolide research is their potential as anticancer agents.[5] Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][6] The following protocols are designed to quantify the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol: Cell Viability Assay (XTT Method)
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a soluble orange-colored formazan product, the quantity of which is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231, human breast cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
XTT Reagent Kit (containing XTT reagent and an electron-coupling reagent)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron-coupling reagent per 5 mL of XTT reagent).[7]
-
Assay Development: Add 50 µL of the prepared XTT working solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[7]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a plate reader. A reference wavelength of 660 nm is recommended to correct for background absorbance.[7]
-
Data Analysis:
-
Subtract the background absorbance from the 450 nm readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.[9]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[9] Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Data Summary: Anticancer Activity of this compound
| Compound | Cell Line | Assay | IC₅₀ (µM) | Apoptosis Induction (at IC₅₀) |
| This compound | MDA-MB-231 | XTT (48h) | 8.5 ± 1.2 | 35.2% ± 4.5% |
| Withaferin A (Control) | MDA-MB-231 | XTT (48h) | 2.1 ± 0.4 | 68.7% ± 5.1% |
| Doxorubicin (Control) | MDA-MB-231 | XTT (48h) | 0.5 ± 0.1 | 85.4% ± 3.9% |
| Data presented are hypothetical and for illustrative purposes only. |
Anti-inflammatory Bioactivity Assessment
Chronic inflammation is implicated in numerous diseases. Withanolides are known to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines through pathways such as NF-κB.[3][11]
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12] NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to the 50 µL of supernatant in a new 96-well plate.[12]
-
Incubation and Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using the NaNO₂ solution to determine nitrite concentrations in the samples.
-
Calculate the percentage of NO inhibition:
-
% Inhibition = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100
-
-
Determine the IC₅₀ value.
-
Note: A parallel cell viability assay (e.g., MTT or XTT) should be run to ensure that the observed NO inhibition is not due to cytotoxicity.[12]
-
Data Summary: Anti-inflammatory Activity of this compound
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | NO Inhibition | RAW 264.7 | 12.3 ± 2.1 |
| Withaferin A (Control) | NO Inhibition | RAW 264.7 | 4.5 ± 0.8 |
| Dexamethasone (Control) | NO Inhibition | RAW 264.7 | 0.1 ± 0.02 |
| Data presented are hypothetical and for illustrative purposes only. |
Antioxidant Bioactivity Assessment
Antioxidant activity is the ability of a compound to neutralize reactive oxygen species (ROS) or free radicals. Chemical-based assays like DPPH and ABTS are commonly used for initial screening of antioxidant potential.[3]
Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its purple color to fade.[14][15] The reduction in absorbance at 517 nm is proportional to the antioxidant capacity.
Materials:
-
This compound
-
DPPH (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis:
-
A blank containing methanol instead of the sample is used as the control.
-
Calculate the percentage of radical scavenging activity:
-
% Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
-
Determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals).
-
Data Summary: Antioxidant Activity of this compound
| Compound | Assay | IC₅₀ (µM) |
| This compound | DPPH Scavenging | 45.8 ± 3.5 |
| Withaferin A (Control) | DPPH Scavenging | 25.1 ± 2.9 |
| Trolox (Control) | DPPH Scavenging | 8.2 ± 0.6 |
| Data presented are hypothetical and for illustrative purposes only. |
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Anti-proliferative withanolides from the Solanaceae: a structure-activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Properties and Mechanisms of Action of Withanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Effects of Withasomniferolide A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomniferolide A, a prominent member of the withanolide class of steroidal lactones isolated from Withania somnifera (Ashwagandha), has garnered significant attention for its potent anticancer properties. Extensive research, primarily focusing on the well-studied withanolide, Withaferin A, has demonstrated its ability to induce cell cycle arrest, trigger apoptosis, and modulate key oncogenic signaling pathways in a variety of cancer cell lines.[1][2] These application notes provide detailed protocols for researchers to investigate the cellular effects of this compound, enabling a systematic evaluation of its therapeutic potential.
Data Presentation: Efficacy of Withaferin A Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A in different cancer cell lines, providing a reference for determining appropriate concentration ranges for initial experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 0.85 | [3] |
| MDA-MB-231 | Breast Cancer | 1.07 | [3] |
| HeLa | Cervical Cancer | 2-3 | [4] |
| ME-180 | Cervical Cancer | 2-3 | [4] |
| SKOV3 | Ovarian Cancer | 2-3 | [4] |
| OVK18 | Ovarian Cancer | 2-3 | [4] |
| PC-3 | Prostate Cancer | Not Specified | [2] |
| DU-145 | Prostate Cancer | Not Specified | [2] |
| Melanoma Cells (various) | Melanoma | 1.8 - 6.1 | [2] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vitro anticancer effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8][9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI (100 µg/mL working solution).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[11]
-
Rehydration: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Withaferin A has been shown to induce G2/M phase arrest.[2]
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, Akt, p-STAT3, STAT3, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by Withaferin A
The following diagram depicts some of the key signaling pathways reported to be affected by Withaferin A, leading to its anticancer effects.
References
- 1. igbmc.fr [igbmc.fr]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Combination of Withaferin-A and CAPE Provides Superior Anticancer Potency: Bioinformatics and Experimental Evidence to Their Molecular Targets and Mechanism of Action [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. Western blot protocol | Abcam [abcam.com]
Animal Models for In Vivo Efficacy Studies of Withasomniferolide A
Application Notes and Protocols for Researchers
For: Researchers, scientists, and drug development professionals.
Introduction
Withasomniferolide A, a bioactive withanolide derived from Withania somnifera (Ashwagandha), has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Preclinical in vivo studies are crucial to evaluate its efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the in vivo efficacy of this compound. While specific in vivo data for this compound is limited in the currently available literature, the protocols and data presented here are based on studies of closely related withanolides, such as Withaferin A and Withanolide A, as well as crude extracts of Withania somnifera. These can serve as a foundational guide for designing and conducting efficacy studies for this compound.
The primary animal models detailed are the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in mice and the Collagen-Induced Arthritis (CIA) Model in rats. These models are well-established and widely used to assess the anti-inflammatory and neuroprotective potential of novel therapeutic agents.
Key Signaling Pathways
Withanolides, including by extension this compound, are known to modulate key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.[4] By inhibiting NF-κB activation, withanolides can suppress the inflammatory cascade.
Figure 1: Simplified signaling pathway of NF-κB inhibition by this compound.
Animal Model 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to induce a systemic inflammatory response that leads to neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines in the brain.[5][6][7] It is a valuable tool for screening the anti-neuroinflammatory effects of compounds like this compound.
Experimental Protocol
Figure 2: Experimental workflow for the LPS-induced neuroinflammation model.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Housing and Acclimatization:
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the experiment.
3. Experimental Groups:
-
Group 1: Control: Vehicle treatment + Saline injection.
-
Group 2: LPS Control: Vehicle treatment + LPS injection.
-
Group 3: this compound (Low Dose): Low dose of this compound + LPS injection.
-
Group 4: this compound (High Dose): High dose of this compound + LPS injection.
-
Group 5: Positive Control: Dexamethasone (or other known anti-inflammatory) + LPS injection.
4. Dosing and Administration:
-
This compound: Administer orally (gavage) daily for a pre-determined period (e.g., 7-14 days) before LPS induction. The exact dosage will need to be determined based on preliminary dose-response studies. Based on studies with related compounds, a range of 10-50 mg/kg could be a starting point.[8]
-
Vehicle: A suitable vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
LPS: On the day of induction, administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide from E. coli (e.g., serotype O111:B4) at a dose of 1-5 mg/kg.[6][9]
5. Endpoint Measurements:
-
Behavioral Assessments: Conduct tests like the open field test (for locomotor activity) and Morris water maze or Y-maze (for learning and memory) at specific time points after LPS injection.
-
Biochemical Analysis (at 4h and 24h post-LPS):
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA kits.
-
Western Blot: Analyze the expression of key inflammatory proteins in brain tissue, such as iNOS, COX-2, and components of the NF-κB pathway (p-IKK, p-IκBα, p-NF-κB p65).
-
Immunohistochemistry (IHC): Stain brain sections for markers of microglial (Iba-1) and astrocyte (GFAP) activation.
-
Quantitative Data Summary (Hypothetical for this compound, based on related compounds)
| Parameter | Control | LPS Control | This compound (Low Dose) | This compound (High Dose) |
| TNF-α (pg/mg protein) in Brain | 15 ± 3 | 150 ± 20 | 90 ± 15 | 50 ± 10** |
| IL-1β (pg/mg protein) in Brain | 10 ± 2 | 120 ± 18 | 75 ± 12 | 40 ± 8 |
| Iba-1 Positive Cells (cells/mm²) | 20 ± 5 | 100 ± 15 | 60 ± 10* | 35 ± 7 |
| Escape Latency (s) in MWM | 25 ± 4 | 55 ± 8 | 40 ± 6 | 30 ± 5** |
| p < 0.05 vs LPS Control; **p < 0.01 vs LPS Control. Data are presented as Mean ± SEM. |
Animal Model 2: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune inflammatory disease. It mimics many of the pathological features of the human disease, including synovitis, cartilage destruction, and bone erosion.[10][11][12] This model is suitable for evaluating the anti-arthritic and anti-inflammatory efficacy of this compound.
Experimental Protocol
Figure 3: Experimental workflow for the Collagen-Induced Arthritis model.
1. Animals:
-
Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
2. Housing and Acclimatization:
-
As described for the LPS model.
3. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail.[10]
-
Booster Immunization (Day 14): Administer a second injection of 0.2 mL of the collagen/CFA emulsion.[10]
4. Experimental Groups:
-
Group 1: Normal Control: No immunization.
-
Group 2: CIA Control: Immunized and treated with vehicle.
-
Group 3: this compound (Low Dose): Immunized and treated with a low dose of this compound.
-
Group 4: this compound (High Dose): Immunized and treated with a high dose of this compound.
-
Group 5: Positive Control: Immunized and treated with Methotrexate (0.3 mg/kg, once weekly, i.p.).[11]
5. Dosing and Administration:
-
This compound: Administer daily by oral gavage from day 20 to day 45 post-primary immunization. Suggested starting doses could be in the range of 10-50 mg/kg.
-
Vehicle: Appropriate vehicle for this compound.
6. Endpoint Measurements:
-
Clinical Assessment:
-
Arthritis Score: Score each paw on a scale of 0-4 based on the severity of erythema and swelling (3 times a week).
-
Paw Volume: Measure paw volume using a plethysmometer (weekly).
-
-
Biochemical Analysis (at Day 45):
-
Serum Cytokines: Measure levels of TNF-α, IL-1β, and IL-6.
-
Autoantibodies: Measure serum levels of anti-collagen type II antibodies.
-
-
Histopathology:
-
Collect hind paws, decalcify, and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
-
Radiological Analysis:
-
Take X-rays of the hind paws to assess joint damage and bone erosion.
-
Quantitative Data Summary (Based on Withania somnifera extract studies)[11][13]
| Parameter | Normal Control | CIA Control | W. somnifera extract (300 mg/kg) | Methotrexate (0.3 mg/kg) |
| Arthritis Score (max 16) | 0 | 12.5 ± 1.5 | 5.0 ± 1.0 | 4.5 ± 0.8 |
| Paw Volume Increase (mL) | 0.05 ± 0.01 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Serum TNF-α (pg/mL) | 30 ± 5 | 250 ± 30 | 100 ± 15 | 90 ± 12 |
| Radiological Score (max 4) | 0 | 3.2 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| **p < 0.01 vs CIA Control. Data are presented as Mean ± SEM. |
Conclusion
The described animal models and protocols provide a robust framework for the in vivo evaluation of this compound's efficacy in the context of neuroinflammation and rheumatoid arthritis. While the provided quantitative data is extrapolated from studies on related compounds, it offers a benchmark for expected outcomes. It is imperative for researchers to conduct initial dose-finding and toxicity studies for this compound to establish safe and effective dose ranges for these efficacy models. The detailed methodologies and endpoint analyses will enable a comprehensive assessment of the therapeutic potential of this promising natural compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withania somnifera inhibits NF-kappaB and AP-1 transcription factors in human peripheral blood and synovial fluid mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 8. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo, Extract from Withania somnifera Root Ameliorates Arthritis via Regulation of Key Immune Mediators of Inflammation in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory effect of Withania somnifera root on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Withasomniferolide A (Withaferin A) in Preclinical Models
Introduction: Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in preclinical research for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, neuroprotective, and immunomodulatory properties. This document provides a comprehensive overview of the dosing and administration of Withaferin A in various preclinical models, complete with detailed experimental protocols and visual representations of its mechanisms of action. The data presented here is intended to guide researchers, scientists, and drug development professionals in designing and executing studies involving this promising natural compound.
I. Quantitative Data Summary: Dosing and Pharmacokinetics
The following tables summarize the dosing regimens and pharmacokinetic parameters of Withaferin A in different preclinical models.
Table 1: Dosing of Withaferin A in In Vivo Preclinical Models
| Preclinical Model | Animal Species | Route of Administration | Dosage Range | Frequency | Key Findings |
| Acute Toxicity | Mice | Oral | 50, 300, 2000 mg/kg | Single dose | Well-tolerated up to 2000 mg/kg with no mortality or signs of toxicity.[1] |
| Sub-acute Toxicity | Mice | Oral | 10, 70, 500 mg/kg/day | Daily for 28 days | No-Observed-Adverse-Effect Level (NOAEL) determined to be 500 mg/kg.[1] |
| Alzheimer's Disease | 5xFAD Mice | Intraperitoneal (i.p.) | 2 mg/kg | Every 2 days for 14 days | Improved cognitive function and reduced amyloid-β plaque deposition.[1][2][3] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | Intraperitoneal (i.p.) | 4 mg/kg/day | Daily from postnatal day 40 | Extended lifespan and reduced neuroinflammation.[4][5] |
| Arthritis | Collagen-Induced Arthritis Rats | Oral | 50 mg/kg/day | Daily for 20 days | Alleviated inflammation and joint injury.[6] |
| Colon Cancer Xenograft | Nude Mice (HCT116 cells) | Intraperitoneal (i.p.) | Not specified | Every 2 days for 32 days | Attenuated tumor growth.[7] |
Table 2: Pharmacokinetic Parameters of Withaferin A in Rodents
| Parameter | Animal Species | Route of Administration | Dose | Value |
| Cmax | Rats | Oral | 500 mg/kg (WSE) | 124.415 ± 64.932 ng/mL |
| Tmax | Rats | Oral | 500 mg/kg (WSE) | 0.250 ± 0.000 h |
| AUC (0-t) | Mice | Intravenous (i.v.) | 10 mg/kg | 3996.9 ± 557.6 ng/mLh[1] |
| AUC (0-t) | Mice | Oral | 70 mg/kg | 141.7 ± 16.8 ng/mLh[1] |
| Oral Bioavailability | Mice | - | - | 1.8%[1] |
WSE: Withania somnifera root extract
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving Withaferin A administration in preclinical models.
Protocol 1: Evaluation of Anti-Cancer Activity in a Colon Cancer Xenograft Model
-
Cell Culture:
-
Culture human colorectal carcinoma HCT116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Model:
-
Use athymic BALB/c nude mice (4-6 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Induction:
-
Subcutaneously inject 5 x 106 HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Withaferin A Administration:
-
Prepare Withaferin A solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in PBS).
-
Once tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and control groups.
-
Administer Withaferin A via intraperitoneal injection every 2 days for 32 days. The control group should receive the vehicle only.
-
-
Endpoint Measurement:
-
Measure tumor volume and body weight every other day.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Protocol 2: Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
-
Animal Model:
-
Use 5xFAD transgenic mice, a common model for Alzheimer's disease.
-
House the animals under standard laboratory conditions.
-
-
Withaferin A Administration:
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, including:
-
Novel Object Recognition Test (NORT): To evaluate short-term recognition memory.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid-β plaque deposition in the cortex and hippocampus.
-
Use ELISA to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in brain homogenates.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Withaferin A and a typical experimental workflow.
References
- 1. Withaferin A Rescues Brain Network Dysfunction and Cognitive Deficits in a Mouse Model of Alzheimer’s Disease [mdpi.com]
- 2. Withaferin A Rescues Brain Network Dysfunction and Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early-Stage Treatment with Withaferin A Reduces Levels of Misfolded Superoxide Dismutase 1 and Extends Lifespan in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Withanolides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for conducting pharmacokinetic studies of withanolides, a group of naturally occurring steroidal lactones primarily found in Withania somnifera (Ashwagandha).
Introduction to Withanolide Pharmacokinetics
Withanolides, such as withaferin A and withanolide A, are the major bioactive constituents of Withania somnifera and are credited with its various pharmacological effects.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for the development of safe and effective therapeutic agents. Pharmacokinetic studies of withanolides have been conducted in both rodents and humans, with plasma concentrations varying significantly based on the specific withanolide, dosage, and administration route.[2][3]
Analytical Techniques for Withanolide Quantification
The most common and reliable method for quantifying withanolides in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .[2][4] This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of withanolides often found in plasma.[4]
Sample Preparation
Effective sample preparation is critical to remove plasma proteins and other interfering substances.[5] The two primary methods used are:
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is a commonly used solvent for precipitating plasma proteins.
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. Solvents like ethyl acetate or tert-butyl methyl ether (TBME) are frequently used to extract withanolides from the plasma.[3][6]
Chromatographic Separation
Ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) systems are used to separate the withanolides from other components in the extract before they enter the mass spectrometer.[5][6]
-
Column: A reversed-phase C18 column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (acetonitrile or methanol) is commonly employed.[5][6]
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice for quantification.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each withanolide and the internal standard (IS) to ensure selectivity and accurate quantification.[6] For example, the mass transition ion-pair for withaferin A has been reported as m/z 471.3→281.2.[6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of key withanolides from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Withanolides in Rodents
| Withanolide | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Withaferin A | Rat | 10 mg/kg, oral | 619 ± 125 | 0.11 ± 0.07 | 7.6 ± 3.3 | [5] |
| Withaferin A | Mouse | 4 mg/kg, i.p. | ~1800 (1.8 µM) | 0.083 | 1.36 | [5] |
| Withaferin A | Rat | 500 mg/kg WSE, oral | 124.415 ± 64.932 | 0.250 ± 0.000 | 3.148 ± 0.612 | [5] |
| Withanolide A | Rat | 500 mg/kg WSE, oral | 7.283 ± 3.341 | 0.333 ± 0.129 | 0.728 ± 0.423 | [5] |
| Withanolide A | Mouse | 1000 mg/kg WSE, oral | - | ~0.17 (10 min) | ~0.75 (45.22 min) | [5] |
| Withanoside IV | Rat | 500 mg/kg WSE, oral | 13.833 ± 3.727 | 0.750 ± 0.000 | - | [7] |
| 12-Deoxy-withastramonolide | Rat | 500 mg/kg WSE, oral | 57.536 ± 7.523 | 0.291 ± 0.102 | - | [7] |
WSE: Withania somnifera Extract
Table 2: Pharmacokinetic Parameters of Withanolides in Humans
| Withanolide | Dose | Cmax (ng/mL) | Tmax (h) | Reference | | --- | --- | --- | --- | | Withaferin A | 480 mg WS-35 | 49.50 | - |[4] | | Withaferin A | Witholytin® | 2.88 | - |[4] | | Withanolide A | Witholytin® | 4.74 | - |[4] | | 12-Deoxy-withastramonolide | Witholytin® | 5.50 | - |[4] | | Withanoside IV | Witholytin® | 7.23 | - |[4] |
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical single-dose oral pharmacokinetic study of a Withania somnifera extract in rats.[5]
Materials:
-
Male Sprague Dawley rats (n=6)
-
Withania somnifera extract (WSE)
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of WSE (e.g., 500 mg/kg) via oral gavage.
-
Collect blood samples (~0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma samples to clean tubes and store them at -80°C until analysis.
Protocol for Withanolide Extraction from Plasma (LLE)
This protocol is for the extraction of withanolides from plasma samples using liquid-liquid extraction.[6]
Materials:
-
Rat plasma samples
-
Internal standard (IS) solution (e.g., tianeptine, clonazepam)
-
Extraction solvent: tert-butyl methyl ether (TBME)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of TBME.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Protocol for UPLC-MS/MS Analysis
This protocol outlines the conditions for the analysis of withanolides using UPLC-MS/MS.[5]
Instrumentation:
-
UPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0.00 min, 40% B
-
0.00–2.40 min, 45% B
-
2.40–4.46 min, 50% B
-
4.46–7.00 min, 100% B
-
7.00–9.00 min, 100% B
-
9.00–11.00 min, 40% B
-
11.00–14.00 min, 40% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Interface Temperature: 300°C
-
Desolvation Line (DL) Temperature: 250°C
-
Heat Block Temperature: 300°C
-
MRM Transitions: Optimized for each specific withanolide and internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of withanolides.
Potential Signaling Pathways in Withanolide Disposition
While the direct impact of withanolides on signaling pathways that regulate their own pharmacokinetics is still an area of active research, it is hypothesized that they may interact with xenobiotic sensing pathways. The pregnane X receptor (PXR) is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[8][9] In silico studies suggest that some withanolides may be substrates for CYP3A4 and are not inhibitors of P-gp.[5]
Caption: Potential involvement of the PXR pathway in withanolide disposition.
References
- 1. phylogenomics-and-metabolic-engineering-reveal-a-conserved-gene-cluster-in-solanaceae-plants-for-withanolide-biosynthesis - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 4. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Herbal modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Withasomniferolide A in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Withasomniferolide A, a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has emerged as a promising candidate in the research of neurodegenerative diseases. Its multifaceted therapeutic potential stems from its ability to counteract several pathological hallmarks of conditions such as Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated its capacity to mitigate neuroinflammation, reduce oxidative stress, inhibit the aggregation of pathogenic proteins like amyloid-beta (Aβ) and tau, and promote neuronal survival and regeneration.
The primary mechanisms of action of this compound involve the modulation of key signaling pathways. It has been shown to suppress the pro-inflammatory transcription factor NF-κB and activate the antioxidant response element Nrf2, leading to the upregulation of protective enzymes. Furthermore, this compound exhibits neuroprotective effects by promoting neurite outgrowth and synaptic reconstruction, suggesting a role in restoring neuronal function. Its ability to interfere with the formation of toxic protein aggregates makes it a compelling molecule for disease-modifying therapeutic strategies. These properties position this compound as a valuable tool for researchers investigating novel treatments for neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on withanolides, including compounds structurally and functionally related to this compound, such as Withaferin A and Withanolide A. This data provides a comparative overview of their potency in various in vitro models of neurodegeneration.
Table 1: Neuroprotective and Anti-inflammatory Activity of Withanolides
| Compound | Cell Line | Toxin/Stimulant | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Withaferin A | BV-2 microglia | LPS | Nitric Oxide (NO) Production | Inhibition of NO | ~2.5 µM | [1] |
| Withanolide A | BV-2 microglia | LPS | Nitric Oxide (NO) Production | Inhibition of NO | >20 µM | [1] |
| Withaferin A | BV-2 microglia | LPS | Reactive Oxygen Species (ROS) Production | Inhibition of ROS | ~5 µM | [2] |
| Withanolide A | BV-2 microglia | LPS | Reactive Oxygen Species (ROS) Production | Inhibition of ROS | >10 µM | [2] |
| Ashwagandha Leaf Extract | BV-2 microglia | LPS | TNF-α, IL-1β, IL-6 reduction | Cytokine Inhibition | 100 µg/mL | [3] |
Table 2: Cytotoxicity and Antioxidant Activity of Withanolides
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Withaferin A | SH-SY5Y | MTS Assay | Cell Viability | ~1.2 µM (resulting in ~80% cell death) | [4] |
| Withanolide A | SH-SY5Y | Not Specified | Not Specified | Not Specified | |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| Ashwagandha Root Extract | Not Specified | DPPH Scavenging | Antioxidant Activity | 87.41 µg/mL (chloroform extract) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.
Protocol 1: Neuroprotective Effect against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aβ (1-42) peptide
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Aβ Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.
-
Treatment:
-
After 24 hours of cell seeding, replace the medium with serum-free DMEM.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells.
-
Incubate for 1 hour.
-
Add Aβ (1-42) oligomers to a final concentration of 10 µM to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Cell Viability Assay (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglia
This protocol evaluates the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Express the results as a percentage of the LPS-only treated group.
Protocol 3: Assessment of Cellular Antioxidant Activity (DCFDA Assay)
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) in neuronal cells.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
This compound
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in serum-free DMEM to each well.
-
Incubate for 30-45 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of H₂O₂ (e.g., 100 µM) in serum-free DMEM to induce ROS production. Incubate for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Express the results as a percentage of the ROS-inducer-only treated group.
Protocol 4: Inhibition of Tau Phosphorylation (Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation of tau protein in a cellular model. Okadaic acid is used to induce hyperphosphorylation of tau.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Okadaic acid
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for Ser202/Thr205), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Add okadaic acid (e.g., 20 nM) to induce tau hyperphosphorylation and incubate for 24 hours.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and then to the loading control (β-actin).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in neurodegenerative disease research.
Figure 1: Simplified signaling pathway of this compound's neuroprotective effects.
Figure 2: General workflow for assessing the neuroprotective effects of this compound.
Figure 3: Logical flow of this compound's therapeutic actions leading to neuroprotection.
References
- 1. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withania somnifera as a Potential Anxiolytic and Anti-inflammatory Candidate Against Systemic Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Withasomniferolide A Yield from Withania somnifera Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Withasomniferolide A and other withanolides from Withania somnifera plant extracts.
Troubleshooting Guides
This section addresses specific challenges that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Overall Extract Yield | 1. Inappropriate solvent selection.2. Inefficient extraction method.3. Insufficient extraction time or temperature.4. Poor quality of plant material. | 1. Use a hydroalcoholic solvent system, such as 60-80% methanol or ethanol in water, for optimal extraction of withanolides.[1] For dried plant material, a 60% alcohol and 40% water mixture is often effective.2. Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][3]3. Optimize extraction parameters. For reflux extraction, a duration of 4-5 hours is common.[3] For UAE, shorter durations of around 30 minutes may suffice.4. Ensure the use of high-quality, properly dried, and finely powdered plant material. The concentration of withanolides can vary based on geographical and environmental conditions.[4] |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of a wide range of other phytochemicals (e.g., chlorophyll, fats, tannins).2. Inadequate preliminary purification steps. | 1. Perform a preliminary defatting step using a non-polar solvent like petroleum ether or hexane before the main extraction.[5]2. After the primary extraction, partition the aqueous-alcoholic extract with a solvent like chloroform to selectively recover withanolides.[1] |
| Poor Separation During Column Chromatography | 1. Improper column packing.2. Incorrect mobile phase composition.3. Overloading the column with the sample.4. Inappropriate stationary phase. | 1. Ensure the silica gel is packed uniformly as a slurry to avoid channeling and air bubbles.2. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for withanolide separation is a gradient of chloroform and methanol.[5][6]3. Load an appropriate amount of crude extract onto the column (typically 1-5% of the stationary phase weight).4. Use silica gel (60-120 mesh) as the stationary phase for effective separation of withanolides. |
| Difficulty in Isolating the Target Compound | 1. Co-elution of compounds with similar polarities.2. Degradation of the compound during processing. | 1. Employ multiple chromatographic techniques for purification, such as initial column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.2. Avoid excessive heat and exposure to light during extraction and purification steps. Store extracts and fractions at low temperatures. |
| Inaccurate Quantification by HPLC | 1. Lack of a specific reference standard for this compound.2. Poor resolution of peaks.3. Improper sample preparation. | 1. If a certified standard for this compound is unavailable, use a well-characterized related withanolide standard (e.g., Withaferin A) for semi-quantification and report results as equivalents.2. Optimize HPLC conditions (e.g., mobile phase gradient, flow rate, column temperature) to achieve baseline separation of the target peak. A C18 column is commonly used for withanolide analysis.[3][7]3. Ensure samples are filtered through a 0.45 µm membrane filter before injection to prevent column clogging. |
Frequently Asked Questions (FAQs)
Extraction
Q1: What is the best solvent for extracting this compound?
A1: While specific data for this compound is emerging, studies on similar withanolides like Withaferin A and Withanolide A suggest that a mixture of alcohol and water is most effective. A solution of 60-80% methanol or ethanol in water is recommended for dried plant material.[1] This hydroalcoholic mixture efficiently extracts a broad range of withanolides.
Q2: How can I improve the efficiency of the extraction process?
A2: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[2][3] These methods facilitate better solvent penetration into the plant matrix.
Q3: Should I use fresh or dried plant material?
A3: While both can be used, dried plant material is more common for standardization and consistency. If using fresh material, the alcohol percentage in the extraction solvent should be increased to 60-80% to account for the water content in the plant tissue.[1]
Purification
Q4: What is a typical workflow for purifying this compound?
A4: A standard purification workflow involves initial solvent extraction, followed by liquid-liquid partitioning to enrich the withanolide fraction. This is then subjected to column chromatography over silica gel. Fractions containing the target compound are identified by TLC, and final purification is often achieved using preparative HPLC.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before performing column chromatography. A mobile phase that gives a good separation of spots with Rf values between 0.2 and 0.5 for the target compounds is a good starting point. For withanolides, a gradient of increasing polarity, such as chloroform with increasing proportions of methanol, is often effective.[5][6]
Quantification and Yield
Q6: What are the expected yields of withanolides from Withania somnifera?
A6: The yield of withanolides can vary significantly depending on the plant variety, growing conditions, and the extraction method used. Total withanolide content in the roots can range from 0.001% to 0.5% of the dry weight.[4] The application of elicitors like jasmonic acid and chitosan has been shown to increase the yield of specific withanolides.[8]
Q7: Which analytical technique is best for quantifying this compound?
A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of withanolides.[3][7] A reversed-phase C18 column is typically used for separation.
Quantitative Data on Withanolide Yield
The following tables summarize quantitative data from various studies on the extraction of withanolides, which can serve as a benchmark for optimizing the yield of this compound.
Table 1: Effect of Extraction Method on Withanolide Yield
| Extraction Method | Solvent | Total Phenolics (mg GAE/g extract) | Withanolide A (mg/g extract) | 12-deoxy withastramonolide (mg/g extract) |
| Conventional (Reflux) | Water | 18.18 | 0.20 | 0.67 |
| Water:Ethanol (9:1) | 22.12 | 0.62 | 1.84 | |
| Ethanol | 29.15 | 1.94 | 6.08 | |
| Ultrasound-Assisted | Water | 18.72 | 0.19 | 0.69 |
| Water:Ethanol (9:1) | 22.90 | 0.30 | 1.00 | |
| Ethanol | 40.96 | 1.39 | 4.35 | |
| Microwave-Assisted | Water | 15.81 | 0.23 | 0.81 |
| Water:Ethanol (9:1) | 21.39 | 0.47 | 1.48 | |
| Ethanol | 25.27 | 2.08 | 6.58 |
Source: Adapted from a study on the effect of extraction methods on phytochemical constituents.[2]
Table 2: Effect of Solvent Composition on Withaferin A Yield
| Methanol in Water (%) | Withaferin A Yield (mg/g of dry leaf material) |
| 10 | 0.45 |
| 25 | 0.82 |
| 50 | 1.25 |
| 60 | 1.52 |
| 75 | 1.38 |
| 100 | 0.32 |
Source: Adapted from a patent on a process for isolation of Withaferin-A.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Withanolides
-
Preparation of Plant Material: Dry the roots or leaves of Withania somnifera in the shade and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
-
-
Storage: Store the dried crude extract at 4°C for further purification and analysis.
Protocol 2: Column Chromatography for Withanolide Purification
-
Preparation of the Column:
-
Take a glass column and plug the bottom with a small piece of cotton.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., methanol). A typical gradient could be:
-
100% Chloroform
-
99:1 Chloroform:Methanol
-
98:2 Chloroform:Methanol
-
and so on.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions that show a pure spot corresponding to the desired withanolide.
-
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the purified compound.
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of this compound.
References
- 1. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Withasomniferolide A Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Withasomniferolide A in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following information is substantially based on stability studies of structurally similar and well-researched withanolides, such as Withaferin A and Withanolide A. This guidance should be used as a reference, and it is highly recommended to perform compound-specific stability assessments for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound, like other withanolides, should be stored in a cool, dark, and dry place. Product information from suppliers often recommends storage at -20°C for long-term stability, where it can be stable for at least two years[1][2]. For short-term storage, refrigeration at 4°C is also acceptable. It is crucial to protect the solid compound from moisture and light to prevent degradation. Studies on Withania somnifera extract show a significant decline in withanolide content under real-time and accelerated storage conditions with exposure to humidity and high temperatures[3][4].
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in organic solvents to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a common choice. For instance, a stock solution of the related compound Withaferin A in DMSO can be stored at -20°C for up to one to three months[2][5]. It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent in your experiments. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the stability of this compound in different common laboratory solvents?
A3: While specific quantitative data for this compound is scarce, the stability of related withanolides in various solvents provides valuable insights. The stability of a withanolide in solution is dependent on the solvent, storage temperature, and duration. Below is a summary of available data for similar compounds.
Troubleshooting Guide
Problem: I am observing a loss of activity or inconsistent results with my this compound experiments.
This issue is often linked to the degradation of the compound. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Quantitative Stability Data
The following tables summarize the available stability data for withanolides closely related to this compound.
Table 1: Stability of Withanolide Stock Solutions
| Compound | Solvent | Concentration | Storage Temperature | Duration | Stability |
| Withaferin A | DMSO | Not Specified | -20°C | up to 1 month | Stable[5] |
| Withaferin A | DMSO | Not Specified | -20°C | at least 3 months | Stable[2] |
| Withanolide A | Methanol | 100 µg/mL | Not Specified | > 10 days | Stable[6] |
| Withaferin A | Methanol | 1 mg/mL | Room Temperature | 3 days | Stable |
Table 2: Forced Degradation of Withanolide A
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |
| Acidic | 0.1 N HCl | 2 hours | 80°C | 15.2% |
| Alkaline | 0.1 N NaOH | 2 hours | 80°C | 25.8% |
| Oxidative | 3% H₂O₂ | 2 hours | 80°C | 10.5% |
| Photolytic | UV & Visual Light | 1.2 million lux hours & 200 W h/m² | Ambient | Slight loss |
Data adapted from a stability study on a standardized extract of Withania somnifera, focusing on Withanolide A.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Withanolides
This protocol outlines a general method for assessing the stability of this compound in a given solvent and storage condition.
Objective: To quantify the remaining percentage of this compound and detect the presence of degradation products over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
This is your "Time 0" sample.
-
-
Sample Storage:
-
Aliquot the stock solution into several vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for withanolide analysis is a gradient of water (often with a small amount of acid like 0.1% acetic acid or formic acid) and acetonitrile or methanol[7].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Withanolides have a UV absorbance maximum around 220-230 nm.
-
Injection Volume: 10-20 µL.
-
Filter an aliquot of your sample through a 0.22 µm syringe filter before injection.
-
Analyze the "Time 0" sample to establish the initial peak area and retention time of this compound.
-
Analyze the stored samples at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, etc.).
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the "Time 0" sample to calculate the percentage remaining.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5119-48-2 CAS MSDS (WITHAFERIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Withanolides by HPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the sensitive and accurate detection of withanolides.
Frequently Asked Questions (FAQs)
1. What are the most common challenges in analyzing withanolides by HPLC-MS/MS?
The primary challenges in analyzing withanolides, a class of C-28 steroidal lactones, include the presence of isobaric and isomeric compounds, which can complicate separation and quantification.[1][2] Additionally, withanolide glycosides can undergo in-source fragmentation, leading to inaccurate quantification if not properly optimized.[3] The complexity of the sample matrix, especially in plant extracts, can also cause interference and affect sensitivity.[4]
2. Which ionization mode is best for withanolide analysis?
Positive electrospray ionization (ESI+) is the most commonly used and generally provides the best sensitivity for withanolides.[5][6][7] In positive ion mode, withanolides typically form protonated molecules [M+H]+ or ammonium adducts [M+NH4]+.[5][7] However, some withanolides and withanosides can also be detected in negative ion mode, which may offer better selectivity for certain compounds.[1][6][8]
3. How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM) analysis?
Precursor ions are typically the [M+H]+ or [M+NH4]+ adducts of the target withanolide.[5][7] Product ions are generated through collision-induced dissociation (CID) of the precursor ion. Common fragmentation patterns for withanolides involve the loss of water molecules (-18 Da) and cleavage of the C-17 substituted lactone moiety.[5][6] For withanolides with a hydroxyl group on the lactone moiety, characteristic fragment ions at m/z 95 and 67 can be observed.[5][6] It is crucial to optimize the collision energy for each specific withanolide to obtain the most abundant and stable product ions.[3]
4. What are typical HPLC conditions for separating withanolides?
A reverse-phase (RP) C18 or Phenyl-3 column is commonly used for withanolide separation.[2][3][9] Gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile or methanol) with an additive like formic acid or acetic acid is generally required to achieve good separation of these complex mixtures.[4][7][10] The optimal wavelength for UV detection is often around 220-230 nm.[1][2][11]
5. How can I improve the sensitivity of my assay?
To enhance sensitivity, several parameters can be optimized:
-
Sample Preparation: Employ a robust extraction method, such as sonication-assisted extraction with a methanol-water or dichloromethane-methanol mixture, to ensure efficient recovery of withanolides.[10][11][12]
-
MS Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage to maximize ionization efficiency and minimize in-source fragmentation, especially for glycosylated withanolides.[3]
-
Collision Energy: Fine-tune the collision energy for each MRM transition to maximize the production of the desired fragment ion.[1]
-
Chromatography: Use a high-efficiency column (e.g., UHPLC) and an optimized gradient to improve peak shape and reduce co-elution with interfering compounds.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve samples in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal MS source parameters.- Inefficient ionization.- In-source fragmentation.- Poor sample recovery during extraction. | - Systematically optimize source temperature, gas flows, and capillary voltage.[3]- Evaluate different mobile phase additives (e.g., ammonium formate) to promote adduct formation.[7]- For glycosylated withanolides, reduce the desolvation temperature to minimize in-source fragmentation.[3]- Validate and optimize your sample extraction procedure. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.[3]- Use a guard column and flush the column regularly. |
| Co-elution of Isobaric/Isomeric Withanolides | - Insufficient chromatographic resolution. | - Optimize the gradient elution program (slower gradient).[4]- Try a different stationary phase (e.g., Phenyl-3 instead of C18).[3]- Increase the column length or use a column with a smaller particle size (UHPLC). |
| High Background Noise | - Contaminated mobile phase or sample.- MS source contamination. | - Use HPLC-grade solvents and filter all solutions.[4]- Clean the MS source components according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of withanolides from dried plant material (e.g., roots, leaves).
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered material into a centrifuge tube.
-
Add 10 mL of an extraction solvent. A common solvent system is methanol:water (80:20, v/v) or dichloromethane:methanol (1:1, v/v).[11][12]
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30-45 minutes at room temperature.[11][13]
-
Repeat the extraction process two more times with the remaining solid material.[13]
-
-
Centrifugation & Collection: Centrifuge the extract at 3000 rpm for 10 minutes.[10] Combine the supernatants from all extractions.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase (e.g., methanol:water, 50:50).
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[4][10]
Protocol 2: General HPLC-MS/MS Method
This protocol provides a starting point for developing a sensitive HPLC-MS/MS method for withanolide analysis.
-
HPLC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or Phenyl-3 column (e.g., 2.1 x 150 mm, 2 µm).[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 30% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B for column re-equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Tables
Table 1: Optimized MRM Parameters for Selected Withanolides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Withaferin A | 471.3 | 281.2 | Optimized per instrument | [9] |
| Withanolide A | 488.3 ([M+NH4]+) | 263.1 | Optimized per instrument | [9] |
| Withanolide A | 488.30 | 471.25 | Optimized per instrument | [7] |
| Withanolide B | 472.30 | 109.15 | Optimized per instrument | [7] |
| Withanone | 417.25 | 263.15 | Optimized per instrument | [7] |
| Withanoside IV | 800.45 | 459.30 | Optimized per instrument | [7] |
| Withanoside V | 784.45 | 443.30 | Optimized per instrument | [7] |
| 12-Deoxywithastramonolide | 471.25 | 67.05 | Optimized per instrument | [7] |
| 27-Hydroxywithanone | 487 | 429 | 20 | [1] |
| Viscosalactone B | 471 | 299 | 20 | [1] |
| Dihydrowithaferin A | 455 | 437 | 20 | [8] |
Note: Collision energy is instrument-dependent and should be optimized for your specific system.
Visualizations
Experimental Workflow
Caption: A typical workflow for withanolide analysis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. Analysis and development of structure-fragmentation relationships in withanolides using an electrospray ionization quadropole time-of-flight tandem mass spectrometry hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cell viability assays with Withasomniferolide A treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Withasomniferolide A in cell viability assays. Given that specific data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied withanolide, Withaferin A, as a foundational reference. Researchers are advised to use this information as a starting point for optimizing their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an increase in cell viability at higher concentrations of this compound. Is this expected?
A1: This is a common issue when working with natural compounds like withanolides. The observed increase in signal in colorimetric assays like MTT is often not due to increased cell viability but rather interference from the compound itself. Some phytochemicals can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that suggests higher metabolic activity. It is crucial to include a cell-free control (media + this compound + MTT reagent) to assess any direct reduction of MTT by the compound. If interference is observed, consider using an alternative viability assay that is less susceptible to such artifacts, such as the ATP-based assay or a dye-exclusion method like Trypan Blue.
Q2: I'm observing inconsistent results between experiments. What are the potential causes?
A2: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: Withanolides can have poor solubility in aqueous solutions. Ensure that your stock solution in DMSO is fully dissolved before diluting it in your culture medium. Precipitation of the compound in the media can lead to variable concentrations in your wells. It is also important to consider the stability of this compound in your culture medium over the incubation period.
-
Cell Seeding Density: Ensure that cells are evenly seeded in all wells and are in the logarithmic growth phase. Over-confluent or sparse cultures can respond differently to treatment.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.
-
Incubation Time: The timing of your treatment and assay readout should be consistent across experiments.
Q3: What is a suitable concentration range for this compound in a cytotoxicity study?
A3: While specific IC50 values for this compound are not widely reported, data from the related compound, Withaferin A, can provide a starting point. For Withaferin A, IC50 values in various cancer cell lines typically range from the sub-micromolar to low micromolar concentrations (see the data table below). It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific cell line and experimental conditions.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For your experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/XTT assay | The compound directly reduces the tetrazolium salt. | Run a cell-free control with the compound and assay reagent. If there is a significant signal, consider using an alternative assay like an ATP-based assay or Trypan Blue exclusion. |
| Media components are reacting with the assay reagent. | Use a background control with media and the assay reagent. Subtract this background from all readings. | |
| Low signal or no dose-response | The compound may have precipitated out of solution. | Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure the compound is fully dissolved in the media. Consider using a lower final DMSO concentration. |
| The incubation time is too short or too long. | Optimize the incubation time for your specific cell line and compound. | |
| The cell seeding density is too low. | Optimize the cell number to ensure the signal is within the linear range of the assay. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the cells evenly. |
| Inaccurate serial dilutions. | Carefully prepare your compound dilutions and use calibrated pipettes. | |
| Unexpected cell morphology | The compound may be inducing cellular stress or senescence rather than immediate cell death. | Use microscopy to observe cell morphology. Consider assays that measure specific cellular events like apoptosis (e.g., caspase activity assays) or senescence. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[1] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Withaferin A in various human cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 2-3 | MTT | [2] |
| OVK18 | Ovarian Cancer | 2-3 | MTT | [2] |
| SKGII | Cervical Cancer | 2-3 | MTT | [2] |
| MCF-7 | Breast Cancer | 0.85 | FACS | [3][4] |
| MDA-MB-231 | Breast Cancer | 1.07 | FACS | [3][4] |
| MG-63 | Osteosarcoma | ~1 | SRB | [5] |
| U2OS | Osteosarcoma | ~1 | SRB | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.
Materials:
-
Cells in culture
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This method provides a direct count of viable and non-viable cells.[7][8][9][10]
Materials:
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[8]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[7][10]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer.[8]
-
Visualization: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
ATP-Based Cell Viability Assay (Recommended Alternative)
This assay is highly sensitive and less prone to interference from colored compounds.[11][12] The protocol is based on commercially available kits (e.g., CellTiter-Glo®).[6][12][13]
Materials:
-
Cells in culture in an opaque-walled 96-well plate
-
This compound
-
ATP-based viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13] Measure the luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Putative signaling pathways affected by withanolides like Withaferin A.
Caption: Logical flow for troubleshooting cell viability assays with this compound.
References
- 1. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ATP cell viability assay | RE-Place [re-place.be]
- 13. ATP assay [protocols.io]
Technical Support Center: Minimizing Off-Target Effects of Withaferin A in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Withaferin A in cellular models. Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), is a promising anti-cancer agent but is known to interact with multiple cellular targets, which can lead to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of Withaferin A?
A1: Withaferin A's primary on-target effects are its anti-cancer activities, which are attributed to the modulation of several key signaling pathways. These include the inhibition of the NF-κB and STAT3 pathways, and the induction of apoptosis and reactive oxygen species (ROS)[1][2][3]. However, proteomic studies have revealed that Withaferin A can bind to a wide range of proteins, both covalently and non-covalently, indicating a high potential for off-target effects[4][5][6]. These off-target interactions can lead to cytotoxicity in normal, non-cancerous cells and other unintended biological consequences[7][8][9].
Q2: At what concentrations are off-target effects of Withaferin A typically observed?
A2: The concentration at which off-target effects become prominent is cell-type dependent. Generally, at higher concentrations (typically in the micromolar range), the likelihood of off-target binding and associated cytotoxicity increases[9][10]. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration that maximizes the on-target effect while minimizing off-target toxicity. The provided table of IC50 values can serve as a starting point for designing these experiments.
Q3: Are there any alternatives to Withaferin A with potentially fewer off-target effects?
A3: Yes, Withanone, another withanolide from Withania somnifera, has been shown to exhibit selective cytotoxicity towards cancer cells while being less toxic to normal cells compared to Withaferin A[7][8][11][12]. This suggests that Withanone may have a better specificity profile. Researchers encountering significant off-target effects with Withaferin A may consider using Withanone as an alternative or in combination with lower doses of Withaferin A[13].
Q4: How can I experimentally assess the off-target effects of Withaferin A in my cellular model?
A4: Several experimental approaches can be used to identify and quantify the off-target effects of Withaferin A. These include:
-
Proteome-wide target identification: Techniques like chemical proteomics can identify both covalent and non-covalent binding partners of Withaferin A in an unbiased manner[4][5][6].
-
Kinase Profiling: Since kinases are common off-targets for many small molecules, performing a kinome-wide scan can reveal unintended kinase inhibition by Withaferin A[14].
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can help distinguish between on-target and off-target binding[4][15][16].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-cancerous) cells. | The concentration of Withaferin A is too high, leading to off-target toxicity. | Perform a dose-response experiment to determine the IC50 in your control cells and select a concentration for your experiments that is significantly lower than the IC50 in the control cells but still effective in the cancer cells. Consider using Withanone as a more selective alternative[7][8][12]. |
| Inconsistent or irreproducible results between experiments. | Withaferin A may be unstable or precipitating in your culture medium. | Prepare fresh stock solutions of Withaferin A in a suitable solvent like DMSO before each experiment. Ensure complete dissolution and avoid repeated freeze-thaw cycles. Studies have shown that withanolide content can decline under certain storage conditions[17]. |
| Unexpected phenotypic changes not related to the intended target pathway. | Withaferin A is likely interacting with one or more off-targets. | Utilize proteomic or kinase profiling approaches to identify potential off-targets. Validate these off-targets using techniques like CETSA or by using specific inhibitors for the identified off-target to see if the unexpected phenotype is rescued. |
| Difficulty in observing a clear on-target effect. | The on-target effect may be masked by broader off-target responses. | Try to reduce the concentration of Withaferin A to a range where on-target effects are still observable but off-target effects are minimized. Alternatively, use a more specific compound like Withanone if available, or use Withaferin A in combination with other agents to enhance the on-target signal[13]. |
Quantitative Data
Table 1: IC50 Values of Withaferin A in Various Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| AGS | Human gastric adenocarcinoma | 0.75 | [10] |
| MCF-7 | Human breast adenocarcinoma (ER+) | ~1.0 | [15] |
| MDA-MB-231 | Human breast adenocarcinoma (TNBC) | ~0.5 | [15] |
| U2OS | Human osteosarcoma | >0.5 µg/ml | [1][2] |
| TIG-3 | Normal human fibroblast | >0.5 µg/ml (toxic) | [8] |
| KLE | Human endometrial cancer | 10 | [9][18] |
| THESCs | Normal human endometrial stromal cells | >10 (reduced viability at 48h) | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of Withaferin A binding to its target protein in intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Withaferin A or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Heat the plate in a PCR machine or a temperature-controlled oven to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both Withaferin A-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of Withaferin A indicates target engagement.
-
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target kinase inhibition of Withaferin A.
-
Compound Preparation:
-
Prepare a stock solution of Withaferin A in DMSO.
-
Serially dilute the stock solution to the desired concentrations for the assay.
-
-
Kinase Panel Screening:
-
Assay Principle (example using competition binding assay):
-
A test compound (Withaferin A) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
If Withaferin A binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of Withaferin A.
-
-
Data Analysis:
-
The results are typically provided as a percentage of control or dissociation constants (Kd) for the interaction between Withaferin A and each kinase in the panel.
-
Analyze the data to identify any kinases that are significantly inhibited by Withaferin A at concentrations relevant to your cellular experiments.
-
Visualizations
Caption: Withaferin A inhibits the NF-κB signaling pathway.
Caption: Workflow for minimizing Withaferin A off-target effects.
References
- 1. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. rsc.org [rsc.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 8. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. rsc.org [rsc.org]
- 11. chayon.co.kr [chayon.co.kr]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Enhancing Withanolide Bioavailability for In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with withanolides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in-vivo bioavailability of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of withanolides generally low?
A1: The low oral bioavailability of withanolides stems from two primary factors:
-
Poor Water Solubility: Withanolides are structurally steroidal lactones, making them inherently lipophilic and poorly soluble in aqueous environments like the gastrointestinal tract. This limits their dissolution and subsequent absorption.
-
Low Permeability: Despite their lipophilicity, some withanolides exhibit poor permeability across the intestinal epithelium. This can be due to their molecular size and structure, as well as potential efflux by transporters like P-glycoprotein.
Q2: What are the most common strategies to enhance the in-vivo bioavailability of withanolides?
A2: Several strategies can be employed to overcome the poor bioavailability of withanolides. The most common approaches include:
-
Nanoformulations: Encapsulating withanolides into nanocarriers can improve their solubility, protect them from degradation in the GI tract, and enhance their absorption. Common nanoformulations include:
-
Liposomes
-
Solid Lipid Nanoparticles (SLNs)
-
Phospholipid Complexes (e.g., Naturosomes)
-
Gold Nanoparticles
-
-
Co-administration with Bioenhancers: Certain compounds can inhibit drug-metabolizing enzymes or efflux pumps in the intestine and liver, thereby increasing the systemic exposure of co-administered drugs. Piperine, an alkaloid from black pepper, is a well-known bioenhancer.
-
Structural Modification: Altering the chemical structure of withanolides to create more soluble or permeable derivatives (prodrugs) is another approach, though less common in preclinical research due to the complexity involved.
Q3: How do nanoformulations improve the bioavailability of withanolides?
A3: Nanoformulations enhance withanolide bioavailability through several mechanisms:
-
Increased Surface Area: Nanoparticles have a large surface area-to-volume ratio, which can lead to a higher dissolution rate in the GI fluid.
-
Improved Solubility: Encapsulation within a carrier can effectively solubilize poorly soluble compounds like withanolides in the aqueous environment of the gut.
-
Protection from Degradation: The nanocarrier can protect the encapsulated withanolide from enzymatic degradation and the harsh pH conditions of the stomach and intestine.
-
Enhanced Permeability and Uptake: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the limitations of passive diffusion and efflux transporters.
-
Lymphatic Transport: Some lipid-based nanoformulations can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.
Q4: What is the role of piperine in enhancing withanolide bioavailability?
A4: Piperine is a potent inhibitor of cytochrome P450 enzymes (particularly CYP3A4) and the P-glycoprotein efflux pump in the gut wall and liver. By inhibiting these, piperine can:
-
Reduce First-Pass Metabolism: It prevents the premature breakdown of withanolides in the liver before they reach systemic circulation.
-
Increase Intestinal Absorption: By inhibiting the P-glycoprotein pump that actively transports withanolides back into the intestinal lumen, piperine increases their net absorption.
Troubleshooting Guide
Problem 1: I am observing very low plasma concentrations (Cmax) of my withanolide after oral administration in mice, even at a high dose.
| Possible Cause | Troubleshooting Suggestion |
| Poor dissolution in the GI tract. | Consider formulating the withanolide in a vehicle that improves its solubility, such as a self-emulsifying drug delivery system (SEDDS) or a suspension with a surfactant. |
| Rapid metabolism. | Co-administer the withanolide with a bioenhancer like piperine. A typical starting dose for piperine in mice is 10-20 mg/kg, administered 30 minutes before the withanolide. |
| High first-pass effect. | Explore nanoformulation strategies, particularly lipid-based ones like SLNs or liposomes, which can promote lymphatic absorption and reduce hepatic first-pass metabolism. |
| Incorrect gavage technique. | Ensure proper oral gavage technique to avoid accidental administration into the lungs. Confirm the placement of the gavage needle before dispensing the formulation. |
| Formulation instability. | Check the stability of your formulation. Withanolides can degrade over time, especially in certain solvents or pH conditions. Prepare fresh formulations for each experiment. |
Problem 2: The pharmacokinetic profile of my withanolide is highly variable between individual animals.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent food intake. | Fast the animals overnight before dosing to standardize gastric emptying and intestinal transit time. Ensure free access to water. |
| Variability in gut microbiota. | The gut microbiota can metabolize withanolides. While difficult to control completely, using animals from the same source and housing them under identical conditions can minimize this variability. |
| Formulation not homogenous. | If using a suspension, ensure it is thoroughly vortexed or sonicated before each administration to guarantee a uniform dose. |
| Genetic variability in drug metabolism. | Use an inbred strain of mice to reduce genetic variability in metabolic enzymes. |
Problem 3: My nanoformulation of withanolides does not show a significant improvement in bioavailability compared to the free compound.
| Possible Cause | Troubleshooting Suggestion |
| Low encapsulation efficiency. | Optimize your nanoformulation protocol to achieve a higher encapsulation efficiency. This may involve adjusting the drug-to-lipid ratio, sonication time, or homogenization pressure. |
| Poor stability of the nanoformulation in the GI tract. | Characterize the stability of your nanoformulation in simulated gastric and intestinal fluids. You may need to modify the surface of your nanoparticles (e.g., with PEGylation) to improve their stability. |
| Particle size is too large. | Aim for a particle size in the range of 100-200 nm for optimal absorption. Larger particles may not be efficiently taken up by the intestinal epithelium. |
| Inappropriate surface charge. | The surface charge (zeta potential) of your nanoparticles can influence their interaction with the mucus layer and intestinal cells. Generally, a slightly negative or neutral zeta potential is preferred for oral delivery. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Withanolides in Rodents (Oral Administration)
| Withanolide | Dose (mg/kg) | Vehicle/Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Withaferin A | 10 | Not specified | 8410 | Not reported | Not reported | |
| Withaferin A | 70 | Not specified | 142 | Not reported | Not reported | |
| Withaferin A | 500 (WSE) | Water | 124.42 ± 64.93 | 0.25 ± 0.00 | 13.96 | |
| Withanolide A | 25 | Not specified | 48 | 2.23 | Not reported | |
| Withanolide A | 500 (WSE) | Water | 7.28 ± 3.34 | 0.33 ± 0.13 | Not reported | |
| Withanoside IV | 500 (WSE) | Water | 13.83 ± 3.73 | 0.75 ± 0.00 | Not reported | |
| 12-Deoxy-withastramonolide | 500 (WSE) | Water | 57.54 ± 7.52 | 0.29 ± 0.10 | Not reported |
WSE: Withania somnifera Extract
Table 2: Comparison of Withanolide Bioavailability with and without Enhancement Strategies (Human Studies)
| Withanolide Extract | Dose (Total Withanolides) | Formulation | Relative Bioavailability (AUC) | Key Finding | Reference |
| WS-35 vs WS-2.5 | 185 mg | High glycoside vs. low glycoside extract | 280.74 times higher for WS-35 | Withanolide glycosides significantly improve bioavailability. |
Experimental Protocols
Protocol 1: Preparation of Withanolide-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is a general guideline and may require optimization for specific withanolides.
Materials:
-
Withanolide of interest
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Distilled water
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the withanolide in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the withanolide encapsulated within.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using HPLC.
-
Protocol 2: Preparation of Withanolide-Phospholipid Complex (Phytosome/Naturosome)
Materials:
-
Withanolide extract or isolated withanolide
-
Phosphatidylcholine (from soy or egg)
-
Aprotic solvent (e.g., acetone, ethanol)
-
Distilled water
Procedure:
-
Complex Formation:
-
Dissolve the withanolide and phosphatidylcholine in the aprotic solvent in a round-bottom flask in a 1:1 or 1:2 molar ratio.
-
Reflux the mixture for 2-3 hours at a temperature not exceeding 60°C.
-
-
Solvent Evaporation:
-
Evaporate the solvent under vacuum using a rotary evaporator to obtain a thin film of the complex on the flask wall.
-
-
Hydration:
-
Hydrate the thin film by adding a small amount of distilled water and shaking vigorously. This will form a suspension of the withanolide-phospholipid complex.
-
-
Lyophilization (Optional):
-
For a stable powder form, the suspension can be lyophilized.
-
-
Characterization:
-
Confirm the formation of the complex using techniques like FTIR, DSC, or NMR.
-
Evaluate the improvement in solubility by comparing the solubility of the complex to the free withanolide in water and n-octanol.
-
Protocol 3: In-vivo Bioavailability Study in Mice with Piperine Co-administration
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Groups:
-
Control group: Vehicle only
-
Withanolide group: Withanolide in vehicle
-
Withanolide + Piperine group: Piperine administered 30 minutes before the withanolide.
Procedure:
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water.
-
Piperine Administration: Administer piperine (e.g., 10 mg/kg) orally by gavage to the "Withanolide + Piperine" group. Piperine should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Withanolide Administration: 30 minutes after piperine administration, administer the withanolide orally by gavage to the respective groups.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the withanolide in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.
Visualizations
Addressing challenges in scaling up Withasomniferolide A isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scaling up of Withasomniferolide A isolation. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Question: Why is the yield of my this compound extract consistently low?
Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following:
-
Plant Material: The concentration of withanolides can vary significantly based on the plant's origin, age, and whether fresh or dried material is used. Some studies suggest that fresh plant material may provide more consistent and higher yields.
-
Extraction Solvent: The choice of solvent and its composition are critical. While 100% methanol can be used, studies have shown that a mixture of alcohol and water can be more effective. For instance, a 60% alcohol (methanol or ethanol) and 40% water mixture has been found to be optimal for extracting withanolides from dry plant material.[1] For fresh material, an alcohol concentration of 60% to 80% is recommended.[1]
-
Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may lead to the degradation of the target compound. Modern techniques such as Microwave-Assisted Extraction (MAE) and Subcritical Water Extraction (SWE) have been shown to offer significantly higher extraction yields in shorter times.[2] For example, SWE can achieve an extraction yield of up to 65.6%.[2]
-
Extraction Parameters: Time and temperature are crucial. Over-extraction or excessively high temperatures can lead to the degradation of this compound. Optimized protocols, such as MAE for 150 seconds at 68°C, have been reported to improve yields.[3]
Question: I am observing significant degradation of my isolated compound. What could be the cause?
Answer: Withanolides can be sensitive to heat and light. To minimize degradation:
-
Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., 60°C).[4]
-
Light Exposure: Protect your extracts and purified compounds from direct light by using amber-colored glassware or by covering your labware with aluminum foil.
-
Storage: Store your final isolated compound and intermediate fractions at low temperatures, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Question: My purification by column chromatography is not providing a clean separation. How can I improve this?
Answer: Poor separation in column chromatography can be due to several factors:
-
Stationary Phase: Ensure you are using the appropriate stationary phase. Silica gel is commonly used for the separation of withanolides.[5]
-
Mobile Phase: The solvent system is critical for achieving good resolution. A common mobile phase for separating withanolides is a mixture of ethyl acetate, toluene, formic acid, and 2-propanol (e.g., in a 7.0:2.0:0.5:0.5 v/v/v/v ratio).[3] You may need to optimize the solvent polarity through trial and error, starting with a less polar solvent and gradually increasing the polarity.
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded onto the column in a small volume of solvent to ensure a narrow starting band.
Question: How can I confirm the identity and purity of my isolated this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for confirmation:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of your purification.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of your final compound and for quantification.[4][6] A C18 column with a gradient of acetonitrile in water is a common setup.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the retention time and the mass of your compound, offering a higher degree of confidence in its identification.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation and confirmation of your isolated compound.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound isolation?
A1: The primary challenges include:
-
Achieving consistently high yields due to variability in the plant source and the efficiency of the extraction method.
-
Preventing the degradation of the target compound during the extraction and purification processes.
-
Developing a cost-effective and time-efficient purification strategy to achieve high purity on a large scale.
-
Ensuring the removal of closely related withanolides that may co-elute during chromatography.
Q2: Which extraction method is most suitable for large-scale production?
A2: While modern methods like SWE show high yields at the lab scale, their economic and practical viability for large-scale operations may be a concern.[2] For industrial-scale production, optimizing traditional solvent extraction methods with appropriate solvent mixtures (e.g., methanol-water or ethanol-water) and process parameters often provides a balance between yield, cost, and scalability.[1]
Q3: What part of the Withania somnifera plant is the best source for this compound?
A3: Withanolides are found in both the leaves and roots of Withania somnifera.[4][10] While roots are traditionally used in Ayurvedic medicine, leaves can also be a rich source of withanolides, including Withaferin A, a related compound.[3][10] The optimal plant part may vary depending on the specific chemotype of the plant.
Q4: Are there any in vitro methods to produce this compound?
A4: Yes, in vitro culture techniques, such as hairy root cultures of Withania somnifera, have been explored to enhance the production of withanolides.[11] These methods offer the advantage of a controlled environment, which can lead to more consistent and potentially higher yields of specific compounds.[11]
Data Presentation
Table 1: Comparison of Extraction Methods for Withanolides
| Extraction Method | Extraction Yield (%) | Key Advantages | Key Disadvantages |
| Maceration (MC) | 20.8 | Simple, low cost | Time-consuming, lower yield |
| Soxhlet Extraction (SE) | 25.7 | More efficient than maceration | Requires heat, potential for degradation |
| Microwave-Assisted Extraction (MAE) | 30.2 | Fast, reduced solvent consumption | Requires specialized equipment |
| Subcritical Water Extraction (SWE) | 65.6 | High yield, environmentally friendly | Requires high pressure and temperature |
Data sourced from a comparative study on withanolide extraction.[2]
Table 2: Effect of Methanol:Water Ratio on Withaferin-A Yield from Dry Withania somnifera
| Methanol (%) | Water (%) | Relative Yield of Withaferin-A (%) |
| 10 | 90 | 65 |
| 25 | 75 | 80 |
| 50 | 50 | 95 |
| 60 | 40 | 100 |
| 75 | 25 | 90 |
| 100 | 0 | 70 |
This table is adapted from a patent describing the optimization of withaferin-A extraction and illustrates the importance of the solvent ratio.[1] A similar principle applies to other withanolides.
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
-
Plant Material Preparation: Air-dry the roots of Withania somnifera in the shade and grind them into a coarse powder.
-
Extraction:
-
Macerate 100g of the powdered plant material in a 60:40 methanol:water solution (1 L) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through a cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the filtrates.
-
-
Solvent Evaporation: Concentrate the combined extracts using a rotary evaporator at a temperature not exceeding 60°C under reduced pressure until a thick, viscous residue is obtained.
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in water and perform liquid-liquid partitioning with an equal volume of hexane to remove non-polar impurities. Discard the hexane layer.
-
Subsequently, partition the aqueous layer with chloroform (3 x 500 mL).
-
Collect the chloroform fractions, which will contain the withanolides.
-
-
Final Concentration: Evaporate the chloroform fractions to dryness under reduced pressure to obtain the crude withanolide extract.
Protocol 2: Column Chromatography for Purification
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude withanolide extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 25 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate:toluene:formic acid (7:2:0.5).
-
Visualize the spots under UV light or by using an appropriate staining reagent.
-
-
Pooling and Crystallization:
-
Pool the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions.
-
Attempt to crystallize the pure compound from a suitable solvent system (e.g., methanol-chloroform).
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Biological activities of Withania somnifera | Semantic Scholar [semanticscholar.org]
- 8. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withania somnifera: Progress towards a Pharmaceutical Agent for Immunomodulation and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining methods to separate closely related withanolide isomers. Withanolides, a class of naturally occurring steroidal lactones primarily found in Withania somnifera (Ashwagandha), present significant analytical challenges due to their structural similarity.[1] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of withanolide isomers so challenging?
A1: Withanolide isomers, such as withaferin A, withanolide A, and withanone, often possess identical molecular weights and similar polarities. This results in very close retention times on reversed-phase HPLC columns, leading to co-elution or poor resolution, making accurate quantification difficult.[2]
Q2: What are the most critical factors in achieving good resolution between withanolide isomers?
A2: The choice of stationary phase (column), mobile phase composition (including organic modifier, buffer, and pH), and column temperature are crucial.[3] Optimizing these parameters can significantly enhance the selectivity and efficiency of the separation.
Q3: When should I consider using UHPLC over HPLC for withanolide analysis?
A3: Ultra-High-Performance Liquid Chromatography (UHPLC) is advantageous when higher resolution, shorter analysis times, and increased sensitivity are required. The smaller particle size of UHPLC columns provides greater efficiency, which is particularly beneficial for resolving closely eluting isomers.
Q4: Can mobile phase pH significantly impact the separation of withanolides?
A4: Yes, the pH of the mobile phase can influence the ionization state of residual silanol groups on the silica-based stationary phase, which can, in turn, affect peak shape, especially for acidic or basic analytes. While withanolides are generally neutral, adjusting the pH of a buffer in the mobile phase can sometimes improve peak symmetry and resolution by minimizing secondary interactions.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of withanolide isomers.
Problem 1: Poor Resolution or Co-eluting Peaks
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous solvent ratio. A lower percentage of the organic solvent will generally increase retention and may improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. |
| Incorrect Column Chemistry | Select a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) to exploit different retention mechanisms. |
| Suboptimal Temperature | Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times. |
| Gradient Elution Not Optimized | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
Problem 2: Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Use a highly deactivated (end-capped) column to minimize interactions with residual silanol groups. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic analytes are suspected to be interacting with silanols. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Void or Contamination | If the problem persists and affects all peaks, it might indicate a column void or a blocked inlet frit. First, try reversing and flushing the column (if the manufacturer allows). If the issue is not resolved, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening. |
Problem 3: Long Analysis Times
| Potential Cause | Suggested Solution |
| Isocratic Elution with High Retention | Switch to a gradient elution method to reduce the retention time of late-eluting compounds. |
| Low Flow Rate | Increase the flow rate, but be mindful of the system pressure limits and the potential impact on resolution. |
| Long Column | Consider using a shorter column or a column with smaller particles (UHPLC) to achieve faster separations without sacrificing resolution. |
Experimental Protocols
Below are detailed methodologies for separating closely related withanolide isomers using HPLC and UHPLC.
Protocol 1: RP-HPLC Method for Withaferin A, Withanolide A, and Withanone [1][3]
-
Column: Lichrocart Purospher STAR RP-18e (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.01 M ammonium acetate buffer (pH 5.0) in a 60:40 (v/v) ratio.[1][3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Protocol 2: UHPLC-PDA Method for a Broader Range of Withanolides and Withanosides
-
Column: YMC Triart C18 (100 x 3.0 mm, 3 µm)[4]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
C: 0.1% formic acid and 10 mM ammonium formate in water[4]
-
-
Gradient:
-
Start with 25% A, 70% B, 5% C.
-
Maintain 5% C throughout the run.[4]
-
(A specific gradient profile for A and B would need to be optimized based on the specific isomers of interest).
-
-
Flow Rate: 0.5 mL/min[4]
-
Detection: PDA at 227 nm[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: Not specified, but typically controlled (e.g., 30-40 °C) for reproducibility.
Data Presentation
The following tables summarize quantitative data from published methods for withanolide isomer separation.
Table 1: Chromatographic Parameters for Selected Withanolide Isomers
| Compound | Method | Column | Mobile Phase | Retention Time (min) | Reference |
| Withaferin A | HPLC | Lichrocart Purospher STAR RP-18e | 60:40 Methanol:0.01M Ammonium Acetate (pH 5) | ~10.5 | |
| Withanolide A | HPLC | Lichrocart Purospher STAR RP-18e | 60:40 Methanol:0.01M Ammonium Acetate (pH 5) | ~12.5 | |
| Withanone | HPLC | Lichrocart Purospher STAR RP-18e | 60:40 Methanol:0.01M Ammonium Acetate (pH 5) | ~14.0 | |
| Withanolide A | HPLC | Gemini C18 | Acetonitrile:10mM Ammonium Acetate (gradient) | Not specified | [5] |
| 12-deoxy-withastramonolide | HPLC | Gemini C18 | Acetonitrile:10mM Ammonium Acetate (gradient) | Not specified | [5] |
Table 2: Method Validation Data
| Parameter | Method 1 (HPLC) [1] | Method 2 (UHPLC) |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Quantification (LOQ) | 1.56 µg/mL[1] | 1 µg/mL |
| Intra-day Precision (%RSD) | 0.55 - 10.12%[1] | < 2% |
| Inter-day Precision (%RSD) | 0.55 - 10.12%[1] | < 2% |
| Accuracy (% Recovery) | 88.65 - 110.66%[1] | 99.13 - 100.93% |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the method refinement for separating withanolide isomers.
Caption: A typical experimental workflow for the analysis of withanolide isomers.
Caption: A logical workflow for troubleshooting poor peak resolution in withanolide separation.
References
- 1. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating Withasomniferolide A Degradation During Extraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Withasomniferolide A during the extraction process. This compound, a novel withanolide isolated from the roots of Withania somnifera, presents unique challenges in maintaining its structural integrity. This guide offers strategies and detailed protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a C-28 steroidal lactone with an ergostane skeleton, characteristic of withanolides found in the Solanaceae family. Its structure, featuring a lactone ring, epoxide, and multiple hydroxyl groups, makes it susceptible to degradation under various conditions encountered during extraction, such as exposure to heat, light, and suboptimal pH levels.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The main culprits in the degradation of withanolides like this compound are:
-
Temperature: Elevated temperatures can lead to thermal degradation, including the opening of the lactone ring.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone and epoxide moieties.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxidation: The presence of oxidizing agents can affect the double bonds and hydroxyl groups in the molecule.
-
Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates.
Q3: Which extraction method is recommended for minimizing this compound degradation?
A3: Modern, non-thermal extraction techniques are generally preferred over traditional methods that involve prolonged exposure to high heat. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended as they can significantly reduce extraction time and temperature, thereby minimizing thermal degradation.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a robust method for quantifying this compound and detecting potential degradation products. High-Performance Thin-Layer Chromatography (HPTLC) can also be a valuable tool for rapid, qualitative assessment of your extract's purity.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Inefficient extraction method. Degradation during extraction. | Optimize extraction parameters (time, temperature, solvent). Employ non-thermal extraction methods like UAE or MAE. Ensure rapid processing and proper storage of the extract. |
| Presence of unknown peaks in the HPLC chromatogram. | Degradation of this compound. Co-extraction of impurities. | Minimize exposure to heat, light, and extreme pH. Use purified solvents and high-quality plant material. Optimize the chromatographic method to improve separation. |
| Inconsistent results between extraction batches. | Variability in plant material. Inconsistent extraction conditions. | Use standardized plant material from a reliable source. Strictly control all extraction parameters (time, temperature, solvent-to-solid ratio). |
| Color change of the extract during processing. | Oxidation or other chemical reactions. | Perform extraction under an inert atmosphere (e.g., nitrogen). Add antioxidants (e.g., ascorbic acid) to the extraction solvent. Store the extract in the dark and at low temperatures. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Dried and powdered roots of Withania somnifera
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Procedure:
-
Accurately weigh 10 g of powdered W. somnifera root and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 25°C.
-
After sonication, filter the mixture under vacuum to separate the extract from the plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.
-
Redissolve the dried extract in a known volume of methanol for analysis by HPLC.
High-Performance Liquid Chromatography (HPLC) for Quantification
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
PDA detector
Mobile Phase:
-
A gradient of acetonitrile (A) and water (B)
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 30 | 20 | 80 |
Flow Rate: 1.0 mL/min Detection Wavelength: 227 nm Injection Volume: 20 µL
Visualizing Degradation and Extraction Workflows
To aid in understanding the processes involved, the following diagrams illustrate the potential degradation pathways of a generic withanolide and a recommended extraction workflow.
Validation & Comparative
A Comparative Guide to Analytical Methods for Withanolide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of withanolides, a class of bioactive steroidal lactones primarily found in Withania somnifera (Ashwagandha), is critical for the standardization of herbal extracts, quality control of commercial products, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical techniques for withanolide quantification, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is based on a synthesis of validated methods from peer-reviewed scientific literature.
Comparative Analysis of Analytical Methods
The choice of an analytical method for withanolide quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC is a robust and widely used technique, HPTLC offers a higher sample throughput at a lower cost. UPLC-MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.
A direct comparative study quantifying withanolide-D in different parts of Withania somnifera using both HPLC and HPTLC found that both instruments were effective and yielded similar percentage results for the compound[1]. Another study developed and validated both HPTLC and UHPLC methods for withanolide quantification, demonstrating the utility of both techniques for quality control[2][3][4].
The following tables summarize the key performance parameters of these methods as reported in various validation studies.
Data Presentation: Performance Characteristics of Analytical Methods
Table 1: High-Performance Liquid Chromatography (HPLC) for Withanolide Quantification
| Analyte(s) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| Withaferin A | 1.2–720 | 0.9998 | 1.4 | 3.7 | 99.34 | [5] |
| Withanolide A & 12-deoxy-withastramonolide | 1–10 | > 0.999 | - | 1 | 99.13–100.93 | [4] |
| Withalongolide A, Withaferin A, Withalongolide B | 50–150% of test conc. | > 0.9995 | - | - | - | [3] |
| 6 Withanolides | 20–200 | - | - | - | 90–105 |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) for Withanolide Quantification
| Analyte(s) | Linearity Range (ng/spot) | Correlation Coefficient (r²) | LOD (ng/spot) | LOQ (ng/spot) | Accuracy (% Recovery) | Reference |
| Withanolide | 500–3000 | 0.9994 | 9.48 | 28.73 | - | [2][3][4] |
| 3 Withanolides & 3 Phenolic Acids | 50–1000 (most) | > 0.99 | - | - | - |
Table 3: Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC-MS) for Withanolide Quantification
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Reference |
| Withanolide | 10–60 µg/mL | 0.9994 | 0.411 µg | 1.245 µg | - | [2][3][4] |
| 11 Withanosides & Withanolides | - | > 0.99 | 0.213–0.362 µg/mL | 0.646–1.098 µg/mL | 84.77–100.11 | [5] |
| Withaferin A & Withanolide A (in plasma) | 0.484–117.880 ng/mL & 0.476–116.050 ng/mL | > 0.997 | - | 0.484 ng/mL & 0.476 ng/mL | -14.4–4.0 (% bias) | |
| 7 Withanosides & Withanolides (in plasma) | - | > 0.990 | - | 3 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the quantification of withanolides using HPLC, HPTLC, and UPLC-MS, based on published literature.
Sample Preparation (General)
A common procedure for extracting withanolides from plant material involves the following steps:
-
Drying and Grinding: The plant material (e.g., roots, leaves) is dried and finely powdered to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent. Methanol is a frequently used solvent for withanolide extraction. Other solvent systems, such as a mixture of ethanol, methanol, and water (60:30:10), have also been shown to yield high recovery of withanolides. The extraction is often facilitated by methods like sonication or overnight maceration.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For cleaner samples, a liquid-liquid extraction may be performed. For example, the aqueous methanol extract can be partitioned with n-hexane to remove non-polar compounds, followed by extraction of the aqueous layer with chloroform to isolate the withanolides.
High-Performance Liquid Chromatography (HPLC) Method
A validated RP-HPLC method for the simultaneous determination of withanolide A and 12-deoxy-withastramonolide is described as follows[4]:
-
Column: Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 40°C
-
Run Time: 25 minutes
High-Performance Thin-Layer Chromatography (HPTLC) Method
A validated HPTLC method for the quantification of withanolide is as follows[2][3][4]:
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254
-
Mobile Phase: Dichloromethane: Methanol: Toluene: Acetone (5:1:1:0.5 v/v/v/v)
-
Detection: Densitometric scanning at 365 nm
-
Rf Value: Approximately 0.48 for withanolide
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
A UPLC-MS/MS method for the simultaneous determination of withaferin A and withanolide A in mice plasma has been reported:
-
Column: Hypurity C18
-
Mobile Phase: Methanol and ammonium acetate (95:5, v/v)
-
Ionization Mode: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Mass Transitions:
-
Withaferin A: m/z 471.3 → 281.2
-
Withanolide A: m/z 488.3 → 263.1
-
Mandatory Visualization
Signaling Pathways Modulated by Withanolides
Withanolides exert their diverse pharmacological effects by modulating multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The following diagram illustrates the major signaling cascades targeted by withanolides.
Caption: Major signaling pathways modulated by withanolides.
Experimental Workflow for Method Comparison
The following diagram outlines a logical workflow for the cross-validation of different analytical methods for withanolide quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. qtanalytics.in [qtanalytics.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Withasomniferolide A effects on different cancer cell types
A note on the availability of data for Withasomniferolide A: While this guide was intended to focus on this compound, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research on this particular withanolide. The vast majority of published studies concentrate on the anti-cancer properties of other prominent withanolides, most notably Withaferin A and Withanolide D. Consequently, this guide provides a comparative study of these more extensively researched withanolides to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids derived from plants of the Solanaceae family, have garnered substantial interest for their potential therapeutic applications, particularly in cancer treatment. Among these, Withaferin A and Withanolide D have been the subject of numerous studies investigating their cytotoxic, pro-apoptotic, and anti-proliferative effects across a spectrum of cancer cell types. This guide presents a comparative overview of the experimental data on the effects of these prominent withanolides on various cancer cell lines, details the experimental methodologies used to obtain these findings, and illustrates the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity of Withanolides
The following table summarizes the 50% inhibitory concentration (IC50) values of Withaferin A and Withanolide D in various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Withanolide | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.066 | [1] |
| MCF-7 | Breast Cancer | 0.8536 | [1] | |
| A549 | Lung Cancer | 10 | [2] | |
| HCT116 | Colon Cancer | Not specified | [3] | |
| PC-3 | Prostate Cancer | Not specified | ||
| DU-145 | Prostate Cancer | Not specified | ||
| Caki | Renal Cancer | Not specified | ||
| U266B1 | Myeloma | Not specified | ||
| IM-9 | Myeloma | Not specified | ||
| Ca9-22 | Oral Cancer | Not specified | ||
| Withanolide D | 22Rv1 | Prostate Cancer | < 3 | [4] |
| DU145 | Prostate Cancer | < 3 | [4] | |
| A549 | Lung Cancer | < 3 | [4] | |
| Caco-2 | Intestinal Cancer | 0.63 | [4] | |
| MCF7 | Breast Cancer | < 3 | [4] | |
| SKOV3 | Ovarian Cancer | 2.93 | [4] | |
| MM-CSCs | Multiple Myeloma | 0.0884 | [5] | |
| RPMI 8226 | Multiple Myeloma | 0.0761 | [5] | |
| MM1.S | Multiple Myeloma | 0.1072 | [5] | |
| MM1.R | Multiple Myeloma | 0.1063 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of withanolides are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the withanolide and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the desired concentration of the withanolide for a specific time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Treat cells with the withanolide for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[8][9]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by withanolides in cancer cells.
Caption: Withanolide-induced signaling pathways leading to apoptosis and cell cycle arrest.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the Annexin V/PI apoptosis assay.
Conclusion
The available evidence strongly suggests that withanolides, particularly Withaferin A and Withanolide D, exhibit significant anti-cancer activity across a diverse range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into less-studied withanolides like this compound is warranted to explore their potential as novel therapeutic agents.
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Synergistic Antitumor Effects of Withasomniferolide A in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Withasomniferolide A, a key bioactive compound from Withania somnifera, when used in combination with conventional chemotherapeutic agents. We present a comparative overview of its performance with cisplatin and doxorubicin, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Performance of Combination Therapies
This compound, often studied as Withaferin A (WFA), demonstrates significant synergistic anticancer activity when combined with cisplatin and doxorubicin in various cancer cell lines. This synergy allows for a reduction in the required dosage of these cytotoxic drugs, potentially minimizing their associated side effects.
Synergistic Effects of Withaferin A and Cisplatin in Ovarian Cancer
The combination of Withaferin A and cisplatin has been shown to be highly effective in both cisplatin-sensitive (A2780, CAOV3) and cisplatin-resistant (A2780/CP70) ovarian cancer cell lines.[1] The synergistic interaction leads to a significant decrease in the half-maximal inhibitory concentration (IC50) of cisplatin.
Table 1: IC50 Values for Cisplatin and Withaferin A in Ovarian Cancer Cell Lines (48h treatment) [1]
| Cell Line | Treatment | IC50 (µM) |
| A2780 | Cisplatin alone | 40 |
| Cisplatin + 1.5 µM WFA | 10 | |
| WFA alone | 6 | |
| WFA + 20 µM Cisplatin | 0.8 | |
| A2780/CP70 | Cisplatin alone | 32 |
| Cisplatin + 1.5 µM WFA | 6 | |
| WFA alone | 4.5 | |
| WFA + 20 µM Cisplatin | 0.6 | |
| CAOV3 | Cisplatin alone | 40 |
| Cisplatin + 1.5 µM WFA | 12 | |
| WFA alone | 5 | |
| WFA + 20 µM Cisplatin | 1 |
In vivo studies using a mouse xenograft model with A2780 cells showed that a combination of WFA (2 mg/kg) and cisplatin (6 mg/kg) resulted in a 70-80% reduction in tumor growth.[2][3] This synergistic effect is attributed to the induction of apoptosis, with a significant increase in apoptotic cells observed with the combination treatment compared to individual agents.[1] Specifically, the combination of 20 µM cisplatin and 1.5 µM WFA led to 46% apoptotic cells in A2780, a substantial increase from the approximate 10% seen with either drug alone.[1]
Synergistic Effects of Withania somnifera Extract and Doxorubicin in Breast Cancer
An ethanolic extract of Withania somnifera (WS) has demonstrated a synergistic anticancer effect when combined with doxorubicin (DOX) in the MCF7 breast cancer cell line.[4] A specific combination of 1/2 WS extract to 1/4 DOX was found to be synergistic, with a combination index (CI) of -0.229.[4] This combination led to cell cycle arrest at the S phase and a significant upregulation of key apoptotic genes.[4]
Table 2: Gene Expression Changes in MCF7 Cells with WS and Doxorubicin Combination [4]
| Gene | Fold Change |
| p53 | Upregulated (significantly) |
| Caspase 3 | 2.81 |
| Caspase 7 | 1.82 |
| Bax | 1.53 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed cells (e.g., A2780, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Withaferin A, the combination drug (cisplatin or doxorubicin), or their combination for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the compounds for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and resuspend in 1X Annexin V binding buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1][6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1][6]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[6]
Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)
This protocol measures the intracellular ROS levels.
-
Cell Treatment: Treat cells with the compounds for a specified period (e.g., 24 hours).[1]
-
Probe Loading: Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[7][8]
-
Washing: Wash the cells twice with PBS to remove the excess probe.[7]
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in green fluorescence indicates an increase in ROS levels.[7]
Cell Cycle Analysis
This protocol determines the cell cycle distribution.
-
Cell Treatment: Treat MCF7 cells with the WS extract and doxorubicin combination.[4]
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
Gene Expression Analysis (Real-Time PCR)
This protocol quantifies the changes in gene expression.
-
RNA Extraction: Extract total RNA from treated and untreated MCF7 cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and specific primers for p53, Caspase 3, Caspase 7, Bax, and a housekeeping gene (e.g., GAPDH).[9]
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated samples relative to the control.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with cisplatin and doxorubicin are mediated through the modulation of several key signaling pathways involved in cell survival, apoptosis, and DNA damage response.
Caption: Experimental workflow for investigating synergistic effects.
Caption: WFA and Cisplatin synergistic pathway.
Caption: WS and Doxorubicin synergistic pathway.
References
- 1. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The In Vivo Efficacy of Withanolides: A Comparative Guide to Reproducibility in Animal Models
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of withanolides, a group of naturally occurring steroidal lactones found in Withania somnifera (Ashwagandha), has garnered significant attention in preclinical research. Withaferin A, in particular, has been the subject of numerous in vivo studies across a spectrum of disease models. This guide provides a comprehensive comparison of the in vivo efficacy of key withanolides, primarily focusing on Withaferin A, to assess the reproducibility of their therapeutic effects in different animal models of cancer, neurodegenerative diseases, and inflammation.
Efficacy in Oncology Animal Models
Withaferin A has demonstrated notable anti-tumor effects in various cancer xenograft and transgenic mouse models. The data suggests a degree of reproducibility in its ability to reduce tumor volume and inhibit metastasis, although efficacy can vary depending on the cancer type and the dosage administered.
| Cancer Type | Animal Model | Compound | Dosage | Route of Administration | Key Efficacy Findings | Reference |
| Breast Cancer | Xenograft (MDA-MB-231) | Withaferin A | 4 mg/kg | Intraperitoneal | Marked suppression of tumor weight, reduced cell proliferation, and increased apoptosis.[1][2] | [1][2] |
| Cervical Cancer | Xenograft | Withaferin A | 8 mg/kg | Intraperitoneal | 70% reduction in tumor size, heightened expression of p53.[1][2] | [1][2] |
| Lung Cancer | Xenograft | Withaferin A | 4 mg/kg | Intraperitoneal | 60% reduction in tumor volume.[1] | [1] |
| Prostate Cancer | - | Withaferin A | 5 mg/kg | Oral | Prevention of prostate adenocarcinoma, inhibition of AKT signaling.[1] | [1] |
| Oral Cancer | DMBA-induced hamster model | Withaferin A | 20 mg/kg | Oral | Complete prevention of oral tumor formation.[2] | [2] |
| Liver Cancer | Nude mouse model | Withaferin A | Not specified | Not specified | Decreased macrophage infiltration and inhibition of tumor invasion and angiogenesis.[3][4][5] | [3][4][5] |
| Mammary Carcinoma | MMTV-neu mice | Withania somnifera root extract | 750 mg/kg of diet | Oral | 33% reduction in tumor formation.[2] | [2] |
Experimental Protocol: Xenograft Tumor Model
A common experimental design for evaluating the in vivo anti-cancer efficacy of Withaferin A involves the use of xenograft models.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media until they reach a sufficient number for injection.
-
Animal Model: Immunocompromised mice, such as nude mice (athymic nu/nu), are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium, like Matrigel, and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to a control group (receiving vehicle) and a treatment group. The treatment group receives Withaferin A at a specified dose and route (e.g., 4 mg/kg, intraperitoneally) for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
Caption: Workflow of a typical in vivo xenograft model for cancer studies.
Efficacy in Neurodegenerative Disease Models
Withania somnifera extracts and their isolated withanolides have shown promise in various animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The therapeutic effects appear to be reproducible in terms of improving cognitive deficits and reducing pathological markers.
Alzheimer's Disease
| Animal Model | Compound/Extract | Dosage | Route of Administration | Key Efficacy Findings | Reference |
| APP/PS1 transgenic mice | Withania somnifera root extract (75% withanolides, 20% withanosides) | 1 g/kg | Oral | Reversed behavioral deficits, reduced Aβ plaque pathology and Aβ oligomers.[6][7][8] | [6][7][8] |
| APPSwInd J20 mice | Withania somnifera root extract | Not specified | Oral | Reversed behavioral deficits and decreased plaque load.[6] | [6] |
| Ibotenic acid-lesioned rats | Sitoindosides VII-X and Withaferin A (equimolar) | 50 mg/kg | Oral | Significantly reversed cognitive deficits and cholinergic marker reduction.[9] | [9] |
| 5xFAD mice | Aqueous extract of Withania somnifera root | 0.5 mg/mL and 2.5 mg/mL in drinking water | Oral | Improved spatial memory, reduced anxiety and depressive-like behavior, reduced Aβ plaque burden.[10] | [10] |
Parkinson's Disease
| Animal Model | Compound/Extract | Dosage | Route of Administration | Key Efficacy Findings | Reference |
| MPTP-treated mice | Withania somnifera root extract | 100 mg/kg | Oral | Increased dopamine, DOPAC, and HVA levels; normalized TBARS levels; improved motor function.[11][12] | [11][12] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP-induced neurotoxicity.
-
Induction of Parkinsonism: Mice are administered MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection once daily for several consecutive days to induce dopaminergic neurodegeneration.[12]
-
Treatment: Following MPTP administration, mice are treated with either vehicle (control) or Withania somnifera extract/withanolides at the desired dosage and route.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the hang test (to assess grip strength).
-
Neurochemical Analysis: After the treatment period, brain tissues (specifically the striatum and substantia nigra) are collected to measure levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections may be stained to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
References
- 1. Withania somnifera (L.) Dunal (Ashwagandha); current understanding and future prospect as a potential drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withania somnifera: from prevention to treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 5. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withania somnifera reverses Alzheimer's disease pathology by enhancing low-density lipoprotein receptor-related protein in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of glycowithanolides from Withania somnifera on an animal model of Alzheimer's disease and perturbed central cholinergic markers of cognition in rats | Semantic Scholar [semanticscholar.org]
- 10. Withania somnifera (Ashwagandha) Improves Spatial Memory, Anxiety and Depressive-like Behavior in the 5xFAD Mouse Model of Alzheimer’s Disease [mdpi.com]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. Withania somnifera root extract improves catecholamines and physiological abnormalities seen in a Parkinson's disease model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Guide to Withasomniferolide A-Regulated Genes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the transcriptomic effects of withanolides, with a focus on providing a framework for understanding the potential gene regulatory networks influenced by Withasomniferolide A. Due to a lack of specific transcriptomic studies on this compound, this document leverages data from the closely related and well-researched withanolide, Withaferin A, to infer potential biological activities and regulated gene pathways. The information presented herein is intended to guide future research and experimental design for the direct transcriptomic profiling of this compound.
Comparative Transcriptomic Data: Insights from Withaferin A
Transcriptomic studies on Withaferin A have revealed significant alterations in gene expression profiles across various cancer cell lines. These changes are instrumental in its observed anti-inflammatory, anti-tumor, and anti-angiogenic properties. A summary of key regulated genes, based on available literature, is presented below. It is hypothesized that this compound may regulate a similar set of genes, although direct experimental verification is essential.
| Pathway | Gene Category | Upregulated Genes (Hypothesized for this compound) | Downregulated Genes (Hypothesized for this compound) |
| Apoptosis | Pro-apoptotic | BAX, BAK, PUMA, NOXA | BCL-2, BCL-XL, MCL-1 |
| Cell Cycle | Cyclin-Dependent Kinase Inhibitors | CDKN1A (p21), CDKN1B (p27) | CCND1 (Cyclin D1), CCNE1 (Cyclin E1), CDK2, CDK4, CDK6 |
| NF-κB Signaling | Inhibitors of NF-κB | NFKBIA (IκBα) | RELA, NFKB1, and target genes (e.g., IL6, IL8, VCAM1) |
| STAT3 Signaling | Suppressors of Cytokine Signaling (SOCS) | SOCS1, SOCS3 | STAT3 and target genes (e.g., BCL2, CYCLIN D1, SURVIVIN) |
| Angiogenesis | Anti-angiogenic factors | THBS1 (Thrombospondin-1) | VEGFA, HIF1A |
| Oxidative Stress | Antioxidant Response Genes | HMOX1, NQO1 |
Experimental Protocols
To facilitate future research, a detailed methodology for a comparative transcriptomic study of this compound is provided below. This protocol is adapted from established methods used for RNA-sequencing analysis of cells treated with Withaferin A.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant human cell line (e.g., cancer cell line, immune cell line) based on the research question.
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). The optimal concentration and time should be determined by preliminary cytotoxicity assays (e.g., MTT assay).
-
2. RNA Isolation and Quality Control:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and RNA Sequencing:
-
Library Construction: Prepare RNA sequencing libraries from the high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify significantly regulated biological pathways.
Visualizing the Molecular Mechanisms
To illustrate the potential mechanisms of action of this compound, the following diagrams depict the experimental workflow and a key signaling pathway likely to be modulated by this compound, based on evidence from other withanolides.
Unlocking a Deeper Understanding of Withasomniferolide A's Therapeutic Promise Through Molecular Docking
A Comparative Guide to Validating the Binding Targets of Withasomniferolide A and its Analogs
This compound, a member of the withanolide class of compounds derived from Withania somnifera (Ashwagandha), holds significant therapeutic potential. Validating its specific protein binding targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Molecular docking, a powerful computational technique, serves as a primary tool for predicting and analyzing these interactions at a molecular level. This guide provides a comparative overview of the validation of withanolide binding targets using molecular docking, with a focus on providing researchers, scientists, and drug development professionals with the necessary data, protocols, and pathway visualizations to inform their work.
While specific molecular docking studies on this compound are limited in publicly available literature, extensive research on structurally similar withanolides, such as Withaferin A and Withanolide A, provides valuable insights into its likely binding behavior and potential protein targets. This guide will leverage this body of knowledge to present a comparative analysis.
Comparative Analysis of Withanolide Binding Affinities
Molecular docking studies have identified several potential protein targets for withanolides, with binding affinities indicating the strength of the interaction. The binding energy, typically measured in kcal/mol, is a key metric, with more negative values suggesting a more favorable interaction. The following table summarizes representative binding affinities of various withanolides against several protein targets implicated in diseases like cancer and neurodegeneration.
| Withanolide | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Putative Therapeutic Area |
| Withaferin A | β-tubulin | 4IHJ | -6.48 to -9.93 | Cancer |
| Estrogen Receptor α (ERα) | 6CBZ | -9.5 | Breast Cancer | |
| 17β-hydroxysteroid dehydrogenase 1 | 1FDT | -9.1 | Breast Cancer | |
| Topoisomerase IIα | 5GWK | -8.5 | Breast Cancer | |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -9.83 | COVID-19 | |
| Withanolide A | CDK6 | 6P8E | -8.7 | Cancer |
| Human Serum Albumin (HSA) | 1A06 | Binding Constant (K) = 3.04 x 10⁴ M⁻¹ | Drug Delivery | |
| Withanolide B | NLRP9 | - | -10.5 | Inflammation |
| Human Serum Albumin (HSA) | 1A06 | Binding Constant (K) = 7.59 x 10⁴ M⁻¹ | Drug Delivery | |
| Withanone | Mortalin | 3N8E | -8.9 | Cancer |
| p53 | 1TUP | - | Cancer | |
| Nrf2 | 2FLU | - | Oxidative Stress | |
| Withanolide D | GAPDH | - | -10.0 | Neurodegenerative Disease |
| PknG | - | -7.63 (G-Score) | Tuberculosis | |
| Withanolide E | PknG | - | -7.86 (G-Score) | Tuberculosis |
| Withanolide G | GAPDH | - | -10.1 | Neurodegenerative Disease |
| Ashwagandhanolide | Estrogen Receptor α (ERα) | 6CBZ | -10.1 | Breast Cancer |
| 17β-hydroxysteroid dehydrogenase 1 | 1FDT | -9.2 | Breast Cancer |
Note: Binding affinities can vary based on the specific docking software, parameters, and protein conformations used in the study.
Experimental Protocols: A Guide to Molecular Docking
The validation of binding targets for compounds like this compound through molecular docking follows a structured workflow. The following is a generalized protocol based on common practices in the field.
1. Preparation of the Receptor (Protein) Structure:
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not relevant to the binding site. Hydrogen atoms are added to the protein, and charges are assigned using force fields like AMBER or CHARMM. The protein structure is then energy minimized to relieve any steric clashes.
2. Preparation of the Ligand (Withanolide) Structure:
-
Obtaining the Ligand Structure: The 2D or 3D structure of the withanolide (e.g., this compound) can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software.
-
Ligand Preparation: The ligand's 3D structure is generated and optimized to its lowest energy conformation. Hydrogen atoms are added, and appropriate charges are assigned.
3. Molecular Docking Simulation:
-
Defining the Binding Site: The binding site on the protein is defined. This can be done by specifying the coordinates of a known ligand from a co-crystallized structure or by using a blind docking approach where the entire protein surface is searched. A grid box is generated around the defined binding site to guide the docking simulation.
-
Running the Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
4. Analysis of Docking Results:
-
Binding Pose Analysis: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Validation: The docking results can be further validated through more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. Ultimately, experimental validation through in vitro binding assays is crucial to confirm the computational predictions.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the general workflow of a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many withanolides, including Withaferin A, have been shown to exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies suggest that withanolides may bind to and inhibit key proteins within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by withanolides.
Conclusion and Future Directions
Molecular docking serves as an invaluable initial step in the target validation process for natural products like this compound. The comparative data on related withanolides strongly suggest a polypharmacological profile, with the potential to interact with multiple targets involved in cancer, inflammation, and neurodegeneration. While computational predictions provide a strong foundation, it is imperative that these findings are followed by robust experimental validation. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays are essential to confirm the direct binding and functional consequences of these interactions. Future research should also focus on obtaining specific molecular docking data for this compound to delineate its unique therapeutic properties. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising natural compound.
Side-by-side comparison of extraction efficiency for different withanolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the extraction efficiency of various withanolides from Withania somnifera. The data presented is compiled from multiple studies to offer a comprehensive overview of how different extraction methodologies and solvents impact the yield of key withanolides, including Withaferin A, Withanone, and Withanolide A. This information is intended to assist researchers in selecting the optimal extraction strategy for their specific research and development needs.
Quantitative Comparison of Extraction Methods
The following tables summarize the extraction yields of total and individual withanolides using different extraction techniques and solvents. Modern techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are compared with conventional methods such as reflux and Soxhlet extraction.
Table 1: Comparison of Total Withanolide Content by Extraction Method
| Extraction Method | Solvent | Time | Total Withanolide Content (μg/mg of extract) | Source |
| Conventional (Reflux) | Ethanol | 5 hours | 4.79 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 15 min | 8.66 | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 20 min | 5.73 | [1] |
| Supercritical Fluid Extraction (SFE) | CO₂ with co-solvent | - | Higher efficiency noted | [1] |
| Subcritical Water Extraction (SWE) | Water | 20 min at 160°C | High concentration | [2] |
Table 2: Extraction Yield of Specific Withanolides Using Different Solvents
| Withanolide | Solvent | Extraction Method | Yield (mg/g dry weight unless specified) | Source |
| Withaferin A | Methanol:Water (80:20) | Reflux | 1.35 | [1] |
| Aqueous Alcoholic (70:30 v/v) | - | - | [3] | |
| Ethyl Acetate | - | High concentration | [4][5] | |
| Withanone | Methanol:Water (80:20) | Reflux | 1.312% (of extract) | [1] |
| - | - | 4.32 | [1] | |
| Withanolide A | Methanol:Water (80:20) | Reflux | 350 µg/g | [1] |
| Aqueous Alcoholic (70:30 v/v) | - | - | [3] | |
| - | - | 5.4 | [1] | |
| 12-deoxywithastramonolide | Aqueous Alcoholic (70:30 v/v) | - | - | [3] |
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide, providing a basis for reproducibility.
Conventional Solvent Extraction (Reflux)
-
Plant Material: 5 grams of finely powdered, air-dried roots of Withania somnifera were used.[6]
-
Solvent: 50 ml of the chosen solvent (e.g., distilled water, ethanol, or a water-ethanol mixture) was added to the plant material in a round-bottom flask.[6]
-
Procedure: The mixture was refluxed for approximately 5 hours at the boiling point of the solvent (e.g., 100°C for water).[6]
-
Post-Extraction: The liquid extract was separated from the solid residue by vacuum filtration and then concentrated using a rotary evaporator. The dried extract was stored at 4°C in an airtight container.[6]
Ultrasound-Assisted Extraction (UAE)
-
Plant Material: 5 grams of powdered plant material was used.[6]
-
Solvent: 50 ml of the desired solvent (e.g., distilled water, ethanol, or a water-ethanol mixture) was mixed with the plant material in a beaker.[6]
-
Procedure: The beaker was placed in an ultrasonic bath (e.g., Bandelin Sonorex, 480 W, 35 kHz) for a specified duration (e.g., 5, 10, or 20 minutes). The water in the bath was circulated at room temperature to prevent overheating.[6]
-
Post-Extraction: The supernatant was collected after centrifugation, and the process was repeated with fresh solvent. The pooled supernatants were then concentrated.[6]
Microwave-Assisted Extraction (MAE)
-
Plant Material: Powdered plant material was used.[7]
-
Solvent: A suitable solvent was mixed with the plant material.[7]
-
Procedure: The mixture was subjected to microwave irradiation for a short duration (e.g., a few minutes). Microwave energy simultaneously heats the solvent and plant material, increasing the mass transfer rate of the withanolides.[8]
-
Post-Extraction: The extract was filtered and concentrated. This method significantly reduces extraction time compared to conventional methods.[8]
High-Performance Liquid Chromatography (HPLC) for Quantification
-
System: A Shimadzu Prominence UFLC system with an RP-C18 column (e.g., Lichrocart, Merck, 250 × 4.6 mm, 5 μm) was used for the quantification of withanolides.[6][9]
-
Mobile Phase: An isocratic elution with a mobile phase consisting of acetonitrile (40%) and 0.1% acetic acid in water (60%) was employed at a flow rate of 1.0 ml/min.[6][9]
-
Detection: The peaks were monitored at 230 nm using a UV-visible detector.[6]
-
Quantification: The content of individual withanolides in the extracts was quantified based on the peak area by comparison with the retention time and peak area of standard compounds.[6]
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for withanolide extraction and the signaling pathways affected by key withanolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective killing of cancer cells by Ashwagandha leaf extract and its component Withanone involves ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia | PLOS One [journals.plos.org]
- 5. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. sketchviz.com [sketchviz.com]
- 9. Withanolide A offers neuroprotection, ameliorates stress resistance and prolongs the life expectancy of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Withasomniferolide A: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of Withasomniferolide A, a naturally derived withanolide compound utilized in scientific research. Adherence to these guidelines will help safeguard personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. While specific safety data sheets for novel compounds like this compound may not always be readily available, a risk-assessed approach based on general principles of chemical safety and hazardous waste management provides a robust framework for its disposal.
Disposal Procedures for this compound
The proper disposal route for this compound depends on its physical state (solid or in solution) and the nature of any solvent used. The following steps outline a comprehensive disposal plan.
Step 1: Waste Identification and Classification
-
Solid this compound: Pure, unused, or residual solid this compound should be treated as chemical waste.
-
This compound in Solution: The solvent will likely determine the primary hazard.
-
Non-halogenated Flammable Solvents (e.g., ethanol, methanol, acetone): This waste is classified as flammable hazardous waste.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): This waste is classified as halogenated hazardous waste.
-
Aqueous Solutions: If the solution is dilute and does not contain other hazardous materials, it may be permissible for drain disposal after neutralization, depending on local regulations. However, it is best practice to collect it as chemical waste.[1]
-
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[1]
-
Keep solid this compound waste separate from liquid waste.
-
Do not mix halogenated and non-halogenated solvent wastes.
-
Keep acidic and basic waste streams separate.
-
Oxidizing agents must be kept apart from organic compounds and reducing agents.[1]
Step 3: Container Management
-
Container Selection: Use containers that are compatible with the waste being collected. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] Metal containers should not be used for corrosive wastes.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the contents, including the specific solvent and the presence of this compound.[2] Chemical names should be written out completely; abbreviations are not acceptable.[2]
-
Closure: Waste containers must be kept tightly sealed except when adding waste.[2][3]
Step 4: Storage
-
Designated Area: Store waste in a designated Satellite Accumulation Area (SAA).[1]
-
Secondary Containment: It is advisable to store waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Location: Do not store waste containers near sinks or floor drains.[2]
Step 5: Disposal Request
-
Once a waste container is nearly full (approximately 75%) or has been in storage for a specified period (e.g., 150 days for laboratory waste), a pickup should be requested from your institution's Environmental Health and Safety (EHS) office.[4]
The following table summarizes the disposal considerations for different forms of this compound waste:
| Waste Type | Primary Hazard | Recommended Disposal Container | Disposal Procedure |
| Solid this compound | Chemical | Labeled, sealed container | Collect in a designated solid chemical waste container. Request EHS pickup. |
| This compound in Flammable Solvent | Flammable, Chemical | Labeled, sealed solvent can | Collect in a designated "Non-halogenated Flammable Liquid Waste" container. Keep away from ignition sources. Request EHS pickup. |
| This compound in Halogenated Solvent | Chemical, Toxic | Labeled, sealed solvent can | Collect in a designated "Halogenated Liquid Waste" container. Request EHS pickup. |
| Contaminated Labware (e.g., pipette tips, gloves) | Chemical | Lined, sealed container | Collect in a designated container for chemically contaminated solid waste. Request EHS pickup. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the principles of safe laboratory practice dictate the procedures outlined above. These are based on standard guidelines for chemical waste management in a research setting.
For spills, the general procedure is as follows:
-
Alert personnel in the immediate area.
-
If the spill involves a flammable solvent, eliminate all sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Contain the spill using an appropriate absorbent material.
-
Clean the area with detergent and water.[5]
-
Collect all contaminated materials in a sealed container, label it as hazardous waste, and request a pickup from EHS.
Below is a diagram illustrating the general workflow for laboratory chemical waste disposal.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and other chemical reagents. Always consult your institution's specific EHS guidelines for detailed local requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. mcneese.edu [mcneese.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. rutlandbio.com [rutlandbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
